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AZ191

Cat. No.: B605721
M. Wt: 429.5 g/mol
InChI Key: ZYVXTMKTGDARKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AZ191 is a potent and selective small-molecule inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinase 1B (DYRK1B) [1] [5] . It demonstrates high potency against DYRK1B with an IC50 value of 17 nM in cell-free assays, and shows approximately 5-fold and over 100-fold selectivity over the closely related kinases DYRK1A (IC50=88 nM) and DYRK2 (IC50=1890 nM), respectively [1] [3] [5] . The primary research value of this compound lies in its ability to probe the biological functions of DYRK1B, a kinase that is a promising pharmacological target in cancer [2] . DYRK1B is overexpressed in many solid tumors and acts as a negative cell cycle regulator, maintaining the survival of quiescent cancer cells and conferring resistance to conventional chemotherapies [2] . By inhibiting DYRK1B, this compound inhibits DYRK1B-induced G1 phase cell cycle arrest, diminishes cell survival, and induces apoptosis in various cancer cell lines [1] [2] . Furthermore, studies show that DYRK1B inhibition with this compound can moderately improve systemic glucose homeostasis, revealing a role for this kinase in modulating insulin signaling and glucose tolerance [6] . This compound is offered for research purposes only. It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H27N7O B605721 AZ191

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-methoxy-4-(4-methylpiperazin-1-yl)phenyl]-4-(1-methylpyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N7O/c1-29-10-12-31(13-11-29)17-4-5-21(23(14-17)32-3)28-24-26-9-7-20(27-24)19-16-30(2)22-15-25-8-6-18(19)22/h4-9,14-16H,10-13H2,1-3H3,(H,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYVXTMKTGDARKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=CC(=N3)C4=CN(C5=C4C=CN=C5)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Selective DYRK1B Inhibitor AZ191: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

AZ191 is a potent and selective small molecule inhibitor of the dual-specificity tyrosine-regulated kinase 1B (DYRK1B).[1][2] This technical guide details the mechanism of action of this compound, focusing on its molecular interactions, its impact on cellular signaling pathways, and the experimental methodologies used to elucidate its function. Quantitative data are provided to support its characterization as a selective inhibitor, and key experimental protocols are outlined for reproducibility. Visual diagrams of the relevant signaling pathway and experimental workflows are also presented to facilitate a comprehensive understanding of this compound's biological activity.

Core Mechanism of Action

This compound functions as a potent inhibitor of the serine/threonine kinase activity of DYRK1B.[2][3] It achieves this by competing with ATP for binding to the kinase's active site. Notably, this compound does not inhibit the tyrosine autophosphorylation of DYRK1B, which is a critical step for its own activation.[2][4] This selective inhibition of substrate phosphorylation, without affecting the kinase's activation state, makes this compound a valuable tool for dissecting the specific downstream functions of DYRK1B.

The primary and most well-characterized downstream effect of this compound's inhibition of DYRK1B is the stabilization of Cyclin D1 (CCND1).[1][5] DYRK1B normally phosphorylates Cyclin D1 at the threonine 286 (Thr286) residue.[1] This phosphorylation event marks Cyclin D1 for ubiquitination and subsequent degradation by the proteasome.[1] By inhibiting DYRK1B, this compound prevents this phosphorylation, leading to an accumulation of Cyclin D1.[1] This mechanism has significant implications for cell cycle regulation, as Cyclin D1 is a key regulator of the G1 to S phase transition.

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been determined through various in vitro and cell-based assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibition Profile of this compound
Target KinaseIC50 (nM)Selectivity vs. DYRK1B
DYRK1B 17 -
DYRK1A88~5-fold
DYRK21890~110-fold

Data compiled from cell-free kinase assays.[2][4]

Table 2: Cellular Activity of this compound in Liposarcoma Cell Lines
Cell LineIC50 (µM)
SW8723.183
SW9821.279

Data from a 5-day dose-dependent growth inhibition assay.[6]

Signaling Pathway

The signaling pathway affected by this compound primarily revolves around the regulation of Cyclin D1 stability, a critical checkpoint in cell cycle progression.

AZ191_Signaling_Pathway DYRK1B DYRK1B CCND1 Cyclin D1 (CCND1) DYRK1B->CCND1 Phosphorylates at Thr286 pCCND1 p-Cyclin D1 (Thr286) G1_S_Transition G1/S Phase Transition CCND1->G1_S_Transition Promotes Proteasome Proteasome pCCND1->Proteasome Targeted for Ubiquitination Degradation Degradation Products Proteasome->Degradation This compound This compound This compound->DYRK1B

Caption: this compound inhibits DYRK1B-mediated phosphorylation of Cyclin D1, preventing its degradation.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

In Vitro DYRK1B Kinase Assay

This assay measures the direct inhibitory effect of this compound on the kinase activity of DYRK1B.

Methodology:

  • Reaction Setup: Prepare a reaction mixture containing recombinant DYRK1B enzyme, a suitable substrate (e.g., Woodtide peptide), and a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2).[5]

  • Inhibitor Addition: Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixtures.

  • Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Detection: Spot the reaction mixture onto phosphocellulose paper and wash away unincorporated [γ-³²P]ATP.

  • Quantification: Measure the amount of ³²P incorporated into the substrate using a scintillation counter.

  • Data Analysis: Calculate the IC50 value of this compound by plotting the percentage of kinase inhibition against the log of the inhibitor concentration.

Cell-Based Cyclin D1 Phosphorylation Assay

This assay assesses the ability of this compound to inhibit DYRK1B-mediated phosphorylation of Cyclin D1 in a cellular context.

Methodology:

  • Cell Culture: Culture HEK-293 or PANC-1 cells in appropriate media (e.g., DMEM for HEK-293, RPMI-1640 for PANC-1) supplemented with fetal bovine serum and antibiotics.

  • Transfection (Optional): For overexpression studies, transiently transfect cells with plasmids encoding DYRK1B and/or Cyclin D1 using a suitable transfection reagent.

  • Inhibitor Treatment: Treat the cells with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 1-4 hours).

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for phospho-Cyclin D1 (Thr286).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the membrane with an antibody for total Cyclin D1 and a loading control (e.g., β-actin) for normalization.

Cyclin D1 Degradation Assay (Cycloheximide Chase)

This assay determines the effect of this compound on the stability of the Cyclin D1 protein.

Methodology:

  • Cell Culture and Treatment: Culture PANC-1 cells and treat with either this compound or a vehicle control.

  • Inhibition of Protein Synthesis: Add cycloheximide, a protein synthesis inhibitor, to the cell culture medium.

  • Time Course Collection: Harvest cells at various time points after the addition of cycloheximide (e.g., 0, 30, 60, 120 minutes).

  • Cell Lysis and Western Blotting: Prepare cell lysates and perform Western blotting for Cyclin D1 and a loading control as described in the previous protocol.

  • Data Analysis: Quantify the Cyclin D1 band intensity at each time point and normalize it to the loading control. Plot the relative Cyclin D1 levels against time to determine the protein's half-life in the presence and absence of this compound.

Experimental Workflows

The following diagrams illustrate the workflows for key experimental procedures used in the study of this compound.

In_Vitro_Kinase_Assay_Workflow start Start reagents Prepare Reaction Mix (DYRK1B, Substrate, Buffer) start->reagents inhibitor Add this compound or Vehicle reagents->inhibitor reaction Initiate with [γ-³²P]ATP inhibitor->reaction incubation Incubate at 30°C reaction->incubation stop_reaction Terminate Reaction incubation->stop_reaction spotting Spot on Phosphocellulose stop_reaction->spotting washing Wash Unincorporated ATP spotting->washing quantification Scintillation Counting washing->quantification analysis Calculate IC50 quantification->analysis end End analysis->end

Caption: Workflow for the in vitro kinase assay to determine the IC50 of this compound.

Western_Blot_Workflow start Start cell_treatment Cell Culture & Treatment (e.g., with this compound) start->cell_treatment lysis Cell Lysis cell_treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-CCND1) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis detection->analysis end End analysis->end

Caption: General workflow for Western blot analysis of protein phosphorylation.

Conclusion

This compound is a valuable research tool for investigating the biological roles of DYRK1B. Its high potency and selectivity allow for the specific interrogation of DYRK1B-mediated signaling pathways. The primary mechanism of action of this compound involves the direct inhibition of DYRK1B's kinase activity, leading to the stabilization of key downstream targets such as Cyclin D1. The experimental protocols and data presented in this guide provide a comprehensive framework for the continued investigation of this compound and its therapeutic potential.

References

AZ191: A Selective DYRK1B Inhibitor for Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

This technical guide provides a comprehensive overview of AZ191, a potent and selective inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1B (DYRK1B). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and biochemical functions of DYRK1B.

Introduction

DYRK1B is a serine/threonine kinase that plays a crucial role in cell cycle regulation, differentiation, and survival.[1] Its amplification and overexpression have been implicated in various cancers, making it an attractive target for therapeutic intervention. This compound has emerged as a key chemical probe to elucidate the biological functions of DYRK1B and to explore its potential as a drug target.[1]

Mechanism of Action

This compound is a potent, ATP-competitive inhibitor of DYRK1B. A pivotal discovery enabled by this compound is the clarification of DYRK1B's role in the phosphorylation of Cyclin D1. It has been demonstrated that DYRK1B directly phosphorylates Cyclin D1 at the threonine 286 (Thr286) residue, a modification that signals for its proteasomal degradation.[1] This action is independent of the well-characterized glycogen synthase kinase 3β (GSK3β) pathway, which also targets the same residue.[1] By promoting Cyclin D1 degradation, DYRK1B acts as a negative regulator of the G1/S phase transition in the cell cycle. Inhibition of DYRK1B by this compound therefore leads to the stabilization of Cyclin D1, promoting cell cycle progression.

Beyond Cyclin D1, DYRK1B activity has been shown to influence the expression of the cyclin-dependent kinase inhibitors p21Cip1 and p27Kip1, further solidifying its role as a regulator of the G1 phase of the cell cycle.

Data Presentation

The selectivity of a kinase inhibitor is a critical parameter for its utility as a research tool and a potential therapeutic. This compound exhibits significant selectivity for DYRK1B over other members of the DYRK family and a wider panel of kinases.

Kinase TargetIC50 (nM)Fold Selectivity vs. DYRK1BReference
DYRK1B 17 1 Ashford et al., 2014
DYRK1A88~5Ashford et al., 2014
DYRK21890~111Ashford et al., 2014

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

This compound has demonstrated potent effects in various cancer cell lines, particularly those with DYRK1B amplification.

Cell LineCancer TypeEndpointIC50 (µM)Reference
PANC-1Pancreatic CancerInhibition of Thr286 Cyclin D1 Phosphorylation~0.1Ashford et al., 2014
SW872LiposarcomaInhibition of Cell Proliferation3.183Chen et al., 2017
SW982LiposarcomaInhibition of Cell Proliferation1.279Chen et al., 2017
Hep3BHepatocellular CarcinomaGrowth Inhibition (in combination with cisplatin)Not specifiedYuan et al., 2021
PLC8024Hepatocellular CarcinomaGrowth Inhibition (in combination with cisplatin)Not specifiedYuan et al., 2021
SW620Colorectal CancerReduced Proliferative ActivityNot specifiedEmmons et al., 2019
Experimental Protocols

This protocol is adapted from the methodology described in Ashford et al., 2014, for assessing the inhibitory activity of this compound against DYRK1B using a synthetic peptide substrate.

Materials:

  • Recombinant human DYRK1B enzyme

  • Woodtide peptide substrate (KKISGRLSPIMTEQ)

  • Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.1% β-mercaptoethanol)

  • [γ-33P]ATP

  • This compound (or other test compounds) dissolved in DMSO

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a reaction mixture containing kinase assay buffer, recombinant DYRK1B enzyme, and the Woodtide peptide substrate.

  • Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and incubate for 10 minutes at 30°C.

  • Initiate the kinase reaction by adding [γ-33P]ATP.

  • Incubate the reaction for a defined period (e.g., 20 minutes) at 30°C.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-33P]ATP.

  • Air dry the P81 papers.

  • Measure the incorporation of 33P into the Woodtide substrate using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value.

This protocol outlines the procedure to assess the effect of this compound on the phosphorylation of Cyclin D1 at Thr286 in cultured cells.

Materials:

  • Cell culture medium, serum, and appropriate cell lines (e.g., PANC-1)

  • This compound dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-Cyclin D1 (Thr286)[2][3][4]

    • Mouse or rabbit anti-total Cyclin D1

    • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for the desired time period (e.g., 24 hours).

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-Cyclin D1 (Thr286) overnight at 4°C.[2]

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with antibodies for total Cyclin D1 and a loading control to normalize the data.

This protocol describes how to analyze the effect of this compound on cell cycle distribution using propidium iodide (PI) staining and flow cytometry.

Materials:

  • Cell culture medium, serum, and appropriate cell lines

  • This compound dissolved in DMSO

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Plate cells and treat with this compound or DMSO for the desired duration.

  • Harvest the cells, including both adherent and floating cells, and wash them with PBS.

  • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the stained cells using a flow cytometer.

  • Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Mandatory Visualization

DYRK1B_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core DYRK1B Core Pathway cluster_downstream Downstream Effects Growth_Factors Growth Factors DYRK1B DYRK1B Growth_Factors->DYRK1B Activates Stress Environmental Stress Stress->DYRK1B Activates CyclinD1 Cyclin D1 DYRK1B->CyclinD1 Phosphorylates (Thr286) p21_p27 p21 / p27 DYRK1B->p21_p27 Stabilizes This compound This compound This compound->DYRK1B Inhibits Proteasomal_Degradation Proteasomal Degradation CyclinD1->Proteasomal_Degradation G1_S_Transition G1/S Transition CyclinD1->G1_S_Transition Promotes p21_p27->G1_S_Transition Inhibits Proteasomal_Degradation->G1_S_Transition Prevents

Caption: DYRK1B Signaling Pathway and the Action of this compound.

Experimental_Workflow_this compound cluster_invitro In Vitro Analysis cluster_cellular Cellular Analysis cluster_outcome Outcome Assessment Kinase_Assay In Vitro Kinase Assay (DYRK1B + Substrate + this compound) IC50_Determination IC50 Determination Kinase_Assay->IC50_Determination Kinase_Selectivity Kinase Selectivity Profiling IC50_Determination->Kinase_Selectivity Mechanism_Validation Mechanism of Action Validated Kinase_Selectivity->Mechanism_Validation Cell_Treatment Treat Cancer Cells with this compound Western_Blot Western Blot for p-Cyclin D1 (Thr286) Cell_Treatment->Western_Blot Cell_Cycle Cell Cycle Analysis (PI Staining) Cell_Treatment->Cell_Cycle Viability_Assay Cell Viability/Proliferation Assay Cell_Treatment->Viability_Assay Western_Blot->Mechanism_Validation Cellular_Effects Cellular Effects Quantified Cell_Cycle->Cellular_Effects Viability_Assay->Cellular_Effects

Caption: Experimental Workflow for Evaluating this compound.

References

AZ191: A Potent and Selective DYRK1B Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

AZ191 is a potent and selective small molecule inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1B (DYRK1B). This document provides a comprehensive technical overview of this compound, focusing on its target protein, binding affinity, and the experimental methodologies used for its characterization. Detailed protocols for key assays and visual representations of signaling pathways and experimental workflows are included to facilitate further research and drug development efforts.

Target Protein: DYRK1B

The primary target of this compound is Dual-specificity tyrosine-phosphorylation-regulated kinase 1B (DYRK1B) , a member of the DYRK family of protein kinases. DYRK1B is a serine/threonine kinase that plays a crucial role in regulating cell cycle progression, cell differentiation, and apoptosis. It is implicated in the survival of quiescent cancer cells and its overexpression has been observed in various cancers, making it an attractive target for therapeutic intervention.

Binding Affinity and Selectivity

This compound exhibits potent and selective inhibition of DYRK1B. The binding affinity and selectivity have been determined through in vitro kinase assays.

Quantitative Data Summary
KinaseIC50 (nM)[1]Selectivity vs. DYRK1B
DYRK1B17-
DYRK1A88~5-fold
DYRK21890~110-fold

Experimental Protocols

In Vitro Kinase Inhibition Assay (Radioactive)

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound against DYRK family kinases.

Objective: To quantify the potency of this compound in inhibiting the kinase activity of DYRK1A, DYRK1B, and DYRK2.

Methodology:

  • Enzyme and Substrate Preparation:

    • Recombinant EGFP-tagged DYRK1A, DYRK1B, or DYRK2 are expressed in and immunoprecipitated from HEK-293 cells using an anti-GFP antibody.[1][2]

    • The synthetic peptide Woodtide (KKISGRLSPIMTEQ) is used as the substrate at a concentration of 50 μM.[2][3]

  • Kinase Reaction:

    • The immunoprecipitated kinase is incubated with the Woodtide substrate in a kinase reaction buffer.

    • The reaction is initiated by the addition of 0.1 mM [γ-32P]-ATP.[1][2]

    • Varying concentrations of this compound are included in the reaction mixture.

  • Detection and Analysis:

    • The reaction is allowed to proceed, and the incorporation of the radiolabeled phosphate from [γ-32P]-ATP into the Woodtide substrate is measured.

    • The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Kinase Selectivity Profiling (KINOMEscan™)

This protocol outlines the method used to assess the selectivity of this compound against a broad panel of human kinases.

Objective: To determine the kinase selectivity profile of this compound.

Methodology:

  • Assay Principle: The KINOMEscan™ platform utilizes a competition binding assay. An immobilized ligand that binds to the active site of the kinase is used. The test compound (this compound) competes with this immobilized ligand for binding to the kinase.

  • Experimental Setup:

    • This compound is tested at a single concentration of 1 µM against a panel of over 400 human kinases.[2]

    • The amount of kinase bound to the immobilized ligand is quantified. A lower amount of bound kinase indicates stronger binding of the test compound.

  • Data Analysis:

    • The results are reported as the percentage of the kinase that is not bound to the immobilized ligand (percent of control). A lower percentage indicates a stronger interaction between this compound and the kinase.

Cell-Based Western Blot Analysis of DYRK1B Signaling

This protocol describes the investigation of this compound's effect on downstream signaling components of DYRK1B in cancer cell lines.

Objective: To determine the effect of this compound on the protein levels of Cyclin D1, p21, and p27 in HEK293 and PANC-1 cells.

Methodology:

  • Cell Culture and Treatment:

    • Human Embryonic Kidney 293 (HEK293) and pancreatic cancer (PANC-1) cells are cultured in appropriate media.

    • Cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for specified durations (e.g., 24 hours).[1][4]

  • Protein Extraction:

    • After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked with a blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for Cyclin D1, p21, p27, and a loading control (e.g., β-actin).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Quantification:

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • The band intensities are quantified using densitometry software, and the protein levels are normalized to the loading control.

Visualizations

Signaling Pathway of DYRK1B Inhibition by this compound

DYRK1B_Signaling_Pathway This compound This compound DYRK1B DYRK1B This compound->DYRK1B Inhibition CyclinD1 Cyclin D1 DYRK1B->CyclinD1 Phosphorylation & Degradation p21 p21 DYRK1B->p21 Stabilization p27 p27 DYRK1B->p27 Stabilization CellCycle Cell Cycle Progression CyclinD1->CellCycle Promotes p21->CellCycle Inhibits p27->CellCycle Inhibits

Caption: DYRK1B signaling pathway and the effect of this compound.

Experimental Workflow for In Vitro Kinase Assay```dot

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis IP Immunoprecipitate EGFP-DYRK1B Mix Combine Kinase, Substrate, this compound IP->Mix Substrate Prepare Woodtide Substrate (50 µM) Substrate->Mix Inhibitor Prepare this compound Dilutions Inhibitor->Mix Initiate Add [γ-32P]-ATP (0.1 mM) Mix->Initiate Measure Measure 32P Incorporation Initiate->Measure Analyze Calculate IC50 Measure->Analyze

References

The Role of DYRK1B in Cell Cycle Regulation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to DYRK1B

Dual-specificity tyrosine-phosphorylation-regulated kinase 1B (DYRK1B), also known as minibrain-related kinase (Mirk), is a member of the DYRK family of protein kinases.[1] These kinases are unique in their ability to phosphorylate both serine/threonine and tyrosine residues.[2] DYRK1B is a crucial regulator of various cellular processes, including cell differentiation, proliferation, and survival.[3] Its dysregulation has been implicated in several diseases, most notably cancer and metabolic disorders, making it a compelling target for therapeutic development.[3] DYRK1B is widely expressed at low levels, with notably higher expression in muscle and testis.[4] The kinase is primarily localized to the nucleus and is involved in the regulation of nuclear functions.[1][5]

This technical guide provides a comprehensive overview of the role of DYRK1B in cell cycle regulation, with a focus on its molecular mechanisms, key substrates, and the experimental methodologies used to elucidate its functions.

DYRK1B in the G0/G1 Transition and Cellular Quiescence

A primary and well-established role of DYRK1B is the maintenance of cellular quiescence, a reversible non-dividing state known as G0.[6][7] This function is critical for preventing uncontrolled cell proliferation and is a key area of investigation, particularly in the context of cancer, where quiescent cancer cells can evade chemotherapy.[6] DYRK1B actively maintains cells in G0 by counteracting the G0/G1 to S phase transition.[6][7]

Regulation of p27Kip1

The cyclin-dependent kinase (CDK) inhibitor p27Kip1 is a critical regulator of the G1/S transition.[8] DYRK1B directly interacts with and phosphorylates p27Kip1 at Serine 10 (Ser10).[8][9][10] This phosphorylation event does not induce the translocation of p27Kip1 from the nucleus to the cytoplasm but rather stabilizes the protein, leading to its accumulation.[8][9][11] The stabilized, nuclear p27Kip1 then effectively inhibits the activity of Cyclin E-CDK2 complexes, thereby preventing entry into the S phase and maintaining the cell in a quiescent state.[2][8] Depletion of DYRK1B via RNA interference has been shown to decrease the phosphorylation of p27 at Ser10 and reduce its stability.[8][9]

Regulation of Cyclin D1

Cyclin D1 is a key protein that drives cells through the G1 phase of the cell cycle.[3] DYRK1B negatively regulates Cyclin D1 levels.[6][7] It phosphorylates Cyclin D1 at Threonine 288 (Thr288), which signals for its subsequent proteasomal degradation.[2] By promoting the degradation of Cyclin D1, DYRK1B reduces the activity of the Cyclin D1-CDK4/6 complexes, which are essential for the phosphorylation of the retinoblastoma protein (Rb) and the subsequent activation of E2F transcription factors that drive the expression of S-phase genes.[6][7] Some studies suggest DYRK1B can also act in concert with GSK3β to phosphorylate Cyclin D1 at adjacent sites (Thr288 by DYRK1B and Thr286 by GSK3β), further enhancing its degradation.[2]

Stabilization of the DREAM Complex

The DREAM (dimerization partner, RB-like, E2F, and MuvB) complex is a multiprotein transcriptional repressor that plays a pivotal role in maintaining cellular quiescence by repressing the expression of cell cycle-regulated genes.[6][10] The DREAM complex binds to the promoters of genes required for S, G2, and M phases, effectively silencing their transcription in G0. DYRK1B contributes to the stability and function of the DREAM complex.[7] It has been shown that DYRK1 kinases can phosphorylate the MuvB core component LIN52 at Serine 28, which is a crucial step for the assembly and activity of the DREAM complex.[12] By stabilizing the DREAM complex, DYRK1B reinforces the quiescent state.[6]

Signaling Pathway of DYRK1B in G0/G1 Regulation

DYRK1B_G0_G1_Pathway cluster_nucleus Nucleus cluster_cell_cycle Cell Cycle State DYRK1B DYRK1B p27 p27Kip1 DYRK1B->p27 P (S10) CyclinD1 Cyclin D1 DYRK1B->CyclinD1 P (T288) -> Degradation DREAM_Complex DREAM Complex DYRK1B->DREAM_Complex Stabilization CyclinD1_CDK46 Cyclin D1/CDK4/6 p27->CyclinD1_CDK46 Inhibition Quiescence Quiescence (G0) p27->Quiescence CyclinD1->CyclinD1_CDK46 CDK46 CDK4/6 CDK46->CyclinD1_CDK46 Rb Rb CyclinD1_CDK46->Rb P E2F E2F Rb->E2F Inhibition S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activation G1_Progression G1 Progression S_Phase_Genes->G1_Progression Cell_Cycle_Genes Cell Cycle Genes DREAM_Complex->Cell_Cycle_Genes Repression

DYRK1B promotes quiescence by stabilizing p27 and the DREAM complex, while promoting Cyclin D1 degradation.

DYRK1B in the G1/S Transition

While primarily known for maintaining quiescence, the role of DYRK1B at the G1/S transition is complex and appears to be context-dependent. In many cancer cells, high levels of DYRK1B act as a barrier to the G1/S transition.[7] However, the interplay with other signaling pathways, such as the MAPK/ERK pathway, adds another layer of regulation. The MAPK/ERK pathway can negatively regulate DYRK1B, and conversely, DYRK1B may sequester components of the MAPK/ERK pathway. Knockdown of DYRK1B can lead to an upregulation of the c-Raf-MEK-ERK1/2 pathway, promoting cell cycle progression from G0/G1 into S phase.

DYRK1B as a Therapeutic Target in Cancer

The overexpression of DYRK1B in a variety of cancers, including pancreatic, ovarian, and non-small cell lung cancer, and its role in maintaining chemoresistant quiescent cancer cells, has made it an attractive therapeutic target.[6] The strategy behind inhibiting DYRK1B is to force quiescent cancer cells to re-enter the cell cycle, thereby making them susceptible to conventional chemotherapies that target rapidly dividing cells.[6]

DYRK1B Inhibitors

Several small molecule inhibitors of DYRK1B have been developed and are being investigated for their therapeutic potential.

InhibitorTarget(s)IC50 (DYRK1B)Reference(s)
AZ191 DYRK1B > DYRK1A17 nM[7]
VER-239353 DYRK1A, DYRK1B2.4 nM[7]
Harmine DYRK1A, DYRK1B115 nM[9]
Compound 14 DYRK1B1 nM[7]
Compound 19 DYRK1B3 nM[7]
Compound 31 DYRK1B7 nM[7]
Compound 33 DYRK1B7 nM[7]
Thiophene compound 48 DYRK1B, DYRK1A, DYRK270 nM[7]

IC50 values can vary depending on the assay conditions.

Pharmacological inhibition of DYRK1B has been shown to promote cell cycle re-entry, increase apoptosis, elevate reactive oxygen species (ROS) levels, and cause DNA damage in quiescent cancer cells.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of DYRK1B in cell cycle regulation.

Cell Synchronization

To study the effects of DYRK1B at specific stages of the cell cycle, it is essential to have a population of cells at the same phase.

5.1.1. Synchronization in G0/G1 by Serum Starvation

This method is based on the dependence of non-transformed cells on growth factors for proliferation.[3]

  • Culture cells to approximately 70-80% confluency.

  • Wash the cells twice with serum-free medium to remove any residual serum.

  • Incubate the cells in serum-free medium for 24-48 hours. The optimal duration should be determined empirically for each cell line.

  • To re-stimulate cell cycle entry, replace the serum-free medium with complete medium containing serum.

  • Collect cells at various time points after serum re-addition for analysis.

5.1.2. Synchronization at the G1/S Boundary by Double Thymidine Block

This method arrests cells at the beginning of the S phase by inhibiting DNA synthesis.[6]

  • Culture cells to the desired confluency.

  • Add thymidine to the culture medium to a final concentration of 2 mM.

  • Incubate for 16-18 hours.

  • Wash the cells twice with fresh, pre-warmed complete medium to release them from the block.

  • Incubate for 8-9 hours in complete medium.

  • Add thymidine again to a final concentration of 2 mM and incubate for another 16-18 hours.

  • Release the cells by washing twice with complete medium. Cells will proceed synchronously through the S phase.

Workflow for Cell Synchronization and Analysis

Cell_Synchronization_Workflow cluster_sync Synchronization Method cluster_analysis Downstream Analysis start Start with Asynchronous Cell Population serum_starvation Serum Starvation (G0/G1 Arrest) start->serum_starvation double_thymidine Double Thymidine Block (G1/S Arrest) start->double_thymidine analysis Collect Cells at Different Time Points Post-Release serum_starvation->analysis double_thymidine->analysis flow_cytometry Flow Cytometry (Cell Cycle Profile) analysis->flow_cytometry western_blot Western Blot (Protein Expression) analysis->western_blot rt_qpcr RT-qPCR (mRNA Expression) analysis->rt_qpcr IP_WB_Workflow cluster_wb Western Blotting start Start with Cell Lysate ip Immunoprecipitation with Primary Antibody start->ip beads Capture with Protein A/G Beads ip->beads wash Wash Beads to Remove Non-specific Binding beads->wash elute Elute Protein Complexes wash->elute sds_page SDS-PAGE elute->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection secondary_ab->detection

References

AZ191: A Selective DYRK1B Inhibitor's Impact on Cyclin D1 Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of AZ191, a potent and selective inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1B (DYRK1B), with a specific focus on its effect on the phosphorylation of cyclin D1. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the intricacies of cell cycle regulation and the therapeutic potential of targeting the DYRK1B-cyclin D1 axis.

Introduction to Cyclin D1 Regulation and the Role of DYRK1B

Cyclin D1, a key regulator of the G1 to S phase transition in the cell cycle, is a well-established proto-oncogene, frequently overexpressed in a variety of human cancers.[1] Its activity is tightly controlled through multiple mechanisms, including transcription, protein stability, and subcellular localization. A critical regulatory step is the phosphorylation of cyclin D1, which can earmark it for proteasomal degradation, thus acting as a brake on cell proliferation.

One of the key kinases implicated in this process is DYRK1B. While historically, Glycogen Synthase Kinase 3β (GSK3β) was considered the primary kinase responsible for phosphorylating cyclin D1 at threonine 286 (Thr286) to promote its turnover, recent discoveries have unveiled a crucial and independent role for DYRK1B in this process.[2][3] The development of this compound, a selective small molecule inhibitor of DYRK1B, has been instrumental in elucidating this novel regulatory pathway.[2][3]

This compound: A Potent and Selective DYRK1B Inhibitor

This compound is a small molecule inhibitor that has demonstrated high potency and selectivity for DYRK1B.[2][4][5] Its utility as a chemical probe has enabled the precise dissection of DYRK1B's cellular functions, distinguishing them from those of other related kinases such as DYRK1A and GSK3β.

Quantitative Data: Inhibitor Potency and Selectivity

The inhibitory activity of this compound against DYRK family kinases has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values clearly demonstrate its selectivity for DYRK1B.

Kinase TargetIC50 (nM)Fold Selectivity (over DYRK1B)Reference
DYRK1B171[4][5]
DYRK1A88~5[5]
DYRK21890~110[5]

Table 1: In vitro inhibitory potency and selectivity of this compound against DYRK family kinases.

Mechanism of Action: this compound's Effect on Cyclin D1 Phosphorylation

This compound exerts its effect on cyclin D1 by directly inhibiting the catalytic activity of DYRK1B. This inhibition prevents the phosphorylation of cyclin D1 at a specific residue, thereby stabilizing the protein and altering cell cycle progression.

The DYRK1B-Mediated Phosphorylation of Cyclin D1

Research utilizing this compound has definitively shown that DYRK1B phosphorylates cyclin D1 at Threonine 286 (Thr286).[2][3] This finding corrected previous assumptions that DYRK1B might target a different phosphorylation site (Thr288).[2] The phosphorylation of Thr286 serves as a signal for the ubiquitin-proteasome system to degrade cyclin D1.

This compound Blocks Cyclin D1 Degradation

By inhibiting DYRK1B, this compound prevents the phosphorylation of cyclin D1 at Thr286.[2] Consequently, the signal for degradation is absent, leading to the accumulation of cyclin D1 protein within the cell. This mechanism has been demonstrated to be independent of GSK3β activity.[2][3]

Signaling Pathway Diagram

AZ191_CyclinD1_Pathway cluster_cell Cell This compound This compound DYRK1B DYRK1B This compound->DYRK1B Inhibits CyclinD1 Cyclin D1 DYRK1B->CyclinD1 Phosphorylates (Thr286) pCyclinD1 p-Cyclin D1 (Thr286) CellCycle G1/S Progression CyclinD1->CellCycle Promotes Proteasome Proteasome pCyclinD1->Proteasome Targets for Degradation Degradation Degradation Products Proteasome->Degradation Experimental_Workflow cluster_workflow Experimental Workflow for Cellular Analysis CellCulture 1. Cell Culture Treatment 2. Treatment with this compound (or vehicle control) CellCulture->Treatment Harvest 3. Cell Harvest and Lysis Treatment->Harvest Quantification 4. Protein Quantification Harvest->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE WesternBlot 6. Western Blotting SDS_PAGE->WesternBlot Analysis 7. Analysis of p-Cyclin D1 & Total Cyclin D1 WesternBlot->Analysis

References

In-Depth Technical Guide: AZ191 Applications in Liposarcoma Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the preclinical evaluation of AZ191, a potent and selective inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1B (DYRK1B), in the context of liposarcoma research. Liposarcoma, a rare and heterogeneous malignancy of adipose tissue, presents significant therapeutic challenges. The overexpression of DYRK1B has been identified as a negative prognostic factor in liposarcoma, making it a compelling target for therapeutic intervention. This document summarizes the mechanism of action of this compound, its in vitro efficacy in liposarcoma cell lines, and its potential as a combination therapy. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and drug development efforts in this area.

Introduction to this compound and its Target: DYRK1B

This compound is a small molecule inhibitor that selectively targets DYRK1B, a serine/threonine kinase implicated in cell cycle regulation and cell survival. In a cell-free assay, this compound exhibits a half-maximal inhibitory concentration (IC50) of 17 nM for DYRK1B, with approximately 5-fold and 110-fold selectivity over the related kinases DYRK1A and DYRK2, respectively. Elevated expression of DYRK1B has been correlated with a poorer prognosis in liposarcoma patients, suggesting its role as a driver of tumor progression and a viable therapeutic target.[1]

In Vitro Efficacy of this compound in Liposarcoma Cell Lines

Studies have demonstrated the anti-proliferative and pro-apoptotic effects of this compound in liposarcoma cell lines, primarily SW872 and SW982.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies of this compound in liposarcoma cell lines.

Table 1: IC50 Values of this compound in Liposarcoma Cell Lines

Cell LineIC50 (µM)AssayReference
SW8723.183MTT Assay[1]
SW9821.279MTT Assay[1]

Table 2: Effects of this compound on Apoptosis-Related Protein Expression

Cell LineTreatmentBcl-2 Expressionp21 ExpressionSurvivin ExpressionReference
SW872This compound (1, 2, 4 µM)Dose-dependent decreaseDose-dependent decreaseDose-dependent decrease[2]
SW982This compound (1, 2, 4 µM)Dose-dependent decreaseDose-dependent decreaseDose-dependent decrease[2]

Table 3: Synergistic Effects of this compound with Doxorubicin

Cell LineCombinationEffectReference
SW872This compound + DoxorubicinIncreased anti-cancer effects (qualitative)[3]
SW982This compound + DoxorubicinIncreased anti-cancer effects (qualitative)[3]

Note: Quantitative data on the combination of this compound and doxorubicin, such as combination index values, were not available in the reviewed literature.

Mechanism of Action: The DYRK1B Signaling Pathway

This compound exerts its anti-tumor effects by inhibiting the kinase activity of DYRK1B, which in turn modulates downstream signaling pathways involved in cell survival and apoptosis. The inhibition of DYRK1B in liposarcoma cells leads to the downregulation of key anti-apoptotic proteins, including Bcl-2, p21, and survivin, thereby promoting programmed cell death.[2]

DYRK1B_Signaling_Pathway cluster_inhibition Inhibition by this compound cluster_downstream Downstream Effectors cluster_outcome Cellular Outcome This compound This compound DYRK1B DYRK1B This compound->DYRK1B Bcl2 Bcl-2 DYRK1B->Bcl2 Upregulates p21 p21 DYRK1B->p21 Upregulates Survivin Survivin DYRK1B->Survivin Upregulates Apoptosis Apoptosis Bcl2->Apoptosis Inhibits p21->Apoptosis Inhibits Survivin->Apoptosis Inhibits

Caption: this compound inhibits DYRK1B, leading to decreased expression of anti-apoptotic proteins and subsequent induction of apoptosis.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound in liposarcoma cell lines.

Cell Viability (MTT) Assay

This protocol is adapted for the SW872 and SW982 liposarcoma cell lines.

MTT_Assay_Workflow start Seed SW872 or SW982 cells (3x10^3 cells/well) in 96-well plates treatment Treat with varying concentrations of this compound (0.01-60 µM) for 5 days start->treatment add_mtt Add 10 µL MTT solution (5 mg/mL in PBS) to each well treatment->add_mtt incubate_mtt Incubate for 4 hours at 37°C add_mtt->incubate_mtt solubilize Add 100 µL DMSO to each well to dissolve formazan crystals incubate_mtt->solubilize read Measure absorbance at 570 nm using a microplate reader solubilize->read

Caption: Workflow for determining cell viability using the MTT assay.

Materials:

  • SW872 and SW982 liposarcoma cell lines

  • 96-well plates

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed 3 x 10³ SW872 or SW982 cells per well in a 96-well plate and incubate overnight.

  • Treat the cells with a serial dilution of this compound (ranging from 0.01 to 60 µM) for 5 days. Include a vehicle control (DMSO).

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

This protocol details the detection of DYRK1B, Bcl-2, p21, and survivin.

Materials:

  • SW872 and SW982 cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-DYRK1B, anti-Bcl-2, anti-p21, anti-survivin, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat SW872 or SW982 cells with the desired concentrations of this compound for 48 hours.

  • Lyse the cells in ice-cold RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Densitometry analysis can be performed to quantify protein expression levels relative to a loading control.

Apoptosis Assay (Flow Cytometry)

This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify apoptosis.

Apoptosis_Assay_Workflow start Treat cells with this compound (1, 2, 4 µM) for 48 hours harvest Harvest and wash cells with PBS start->harvest resuspend Resuspend cells in 1X Annexin V binding buffer harvest->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate for 15 minutes at room temperature in the dark stain->incubate analyze Analyze by flow cytometry incubate->analyze

Caption: Workflow for the detection of apoptosis by flow cytometry.

Materials:

  • SW872 and SW982 cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with this compound (e.g., 1, 2, and 4 µM) for 48 hours.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Transwell Migration and Invasion Assays

This protocol assesses the effect of this compound on the migratory and invasive potential of liposarcoma cells.

Materials:

  • SW872 and SW982 cells

  • Transwell inserts (8 µm pore size)

  • Matrigel (for invasion assay)

  • Serum-free medium

  • Medium with 10% FBS (chemoattractant)

  • Cotton swabs

  • Methanol for fixation

  • Crystal violet for staining

Procedure:

  • For the invasion assay, coat the top of the Transwell inserts with Matrigel and incubate for 2 hours at 37°C to solidify. For the migration assay, no coating is needed.

  • Seed 5 x 10^4 cells in serum-free medium into the upper chamber of the inserts.

  • Add medium containing 10% FBS to the lower chamber as a chemoattractant.

  • Treat the cells in the upper chamber with various concentrations of this compound.

  • Incubate for 24-48 hours.

  • Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

  • Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol.

  • Stain the cells with crystal violet.

  • Count the number of stained cells in several random fields under a microscope.

In Vivo Studies and Clinical Trials

As of the latest literature review, no in vivo studies utilizing this compound in liposarcoma patient-derived xenograft (PDX) or other animal models have been published. This represents a significant gap in the preclinical evaluation of this compound for liposarcoma and is a critical area for future research.

Furthermore, a search of clinical trial registries did not identify any ongoing or completed clinical trials specifically investigating this compound in liposarcoma or other sarcomas. However, other DYRK1B inhibitors are in early stages of clinical development for various solid tumors, highlighting the continued interest in this target.

Conclusion and Future Directions

This compound has demonstrated promising in vitro activity against liposarcoma cell lines by effectively inhibiting DYRK1B, leading to reduced cell proliferation and induction of apoptosis. The compound's ability to downregulate key survival proteins underscores its potential as a targeted therapeutic agent. The synergistic interaction with doxorubicin suggests a possible role for this compound in combination chemotherapy regimens for liposarcoma.

The primary unmet need in the preclinical assessment of this compound is the lack of in vivo efficacy data in relevant liposarcoma models. Future studies should focus on evaluating the anti-tumor activity, pharmacokinetics, and pharmacodynamics of this compound in liposarcoma xenografts. Additionally, a more detailed investigation into the molecular mechanisms underlying the synergy between this compound and conventional chemotherapeutics is warranted. The insights gained from such studies will be crucial for advancing this compound or other DYRK1B inhibitors towards clinical investigation for the treatment of liposarcoma.

References

AZ191: A Potent and Selective Inhibitor of DYRK1B Kinase

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory activity of AZ191 against the dual-specificity tyrosine-phosphorylation-regulated kinases (DYRK) 1A, 1B, and 2. The document details the inhibitor's potency, selectivity, the experimental methodologies for determining these parameters, and the key signaling pathways regulated by these kinases.

Data Presentation: this compound IC50 Values

The half-maximal inhibitory concentration (IC50) of this compound was determined against DYRK1A, DYRK1B, and DYRK2 in cell-free biochemical assays. The results demonstrate that this compound is a potent and selective inhibitor of DYRK1B.[1][2] Quantitative data are summarized in the table below for clear comparison.

Kinase TargetIC50 Value (nM)Selectivity vs. DYRK1B
DYRK1B 17-
DYRK1A 88~5-fold less sensitive
DYRK2 1890~110-fold less sensitive

Table 1: IC50 values of this compound for DYRK1 family kinases. Data derived from in vitro biochemical assays highlight the potent and selective inhibition of DYRK1B.[1][2][3]

Experimental Protocols

The determination of this compound's IC50 values involved robust in vitro kinase assays. The primary methods employed were a Caliper mobility-shift assay and an immunoprecipitation-based kinase assay.

Caliper Mobility-Shift Kinase Assay

This high-throughput assay measures the enzymatic activity of kinases by detecting the change in electrophoretic mobility of a fluorescently labeled peptide substrate upon phosphorylation.

Principle: A fluorescently labeled peptide substrate and ATP are incubated with the kinase. The kinase transfers a phosphate group from ATP to the substrate. Due to the added negative charge of the phosphate group, the phosphorylated product has a different electrophoretic mobility than the non-phosphorylated substrate. A microfluidic chip-based capillary electrophoresis system separates and quantifies the substrate and product. The ratio of product to substrate is used to determine the kinase activity.

Protocol Outline:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 25 mM HEPES, pH 7.5, 0.01% Brij-35, 10 mM MgCl2, 0.5 mM EGTA).

    • Serially dilute this compound in DMSO and then in the reaction buffer to create a range of concentrations.

    • Prepare a substrate mix containing a fluorescently labeled peptide substrate (e.g., Woodtide) and ATP at a concentration close to its Km value.

    • Prepare the DYRK kinase solution in the reaction buffer.

  • Assay Procedure:

    • In a 384-well plate, add the diluted this compound solutions.

    • Add the kinase solution to each well and incubate briefly.

    • Initiate the kinase reaction by adding the substrate mix.

    • Incubate the reaction at a controlled temperature (e.g., 28°C) for a specific duration (e.g., 60 minutes).

    • Stop the reaction by adding a stop buffer containing EDTA.

  • Data Acquisition and Analysis:

    • Analyze the samples using a Caliper LabChip® EZ Reader or a similar microfluidic mobility-shift detection system.

    • The system separates the phosphorylated product from the unphosphorylated substrate and quantifies the fluorescence intensity of each.

    • Calculate the percent inhibition for each this compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

Immunoprecipitation (IP)-Kinase Assay

This method is used to measure the activity of a specific kinase from a cellular context.

Principle: The target kinase is selectively isolated from cell lysates using an antibody. The immunoprecipitated kinase is then incubated with a substrate and radiolabeled ATP ([γ-32P]-ATP). The incorporation of the radiolabeled phosphate into the substrate is measured as an indicator of kinase activity.

Protocol Outline:

  • Cell Culture and Lysis:

    • Culture cells (e.g., HEK-293) transiently overexpressing EGFP-tagged DYRK1A, DYRK1B, or DYRK2.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the kinase in its active state.

    • Clarify the cell lysates by centrifugation.

  • Immunoprecipitation:

    • Incubate the cell lysates with an anti-GFP antibody to capture the EGFP-tagged DYRK kinases.

    • Add protein A/G-agarose or magnetic beads to pull down the antibody-kinase complexes.

    • Wash the beads several times with lysis buffer and then with kinase assay buffer to remove non-specific proteins.

  • Kinase Reaction:

    • Resuspend the beads in a kinase assay buffer.

    • Add the desired concentrations of this compound or vehicle (DMSO).

    • Add the substrate (e.g., Woodtide peptide) and [γ-32P]-ATP.

    • Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).

  • Detection and Analysis:

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a membrane and expose it to an X-ray film or a phosphorimager screen to detect the radiolabeled, phosphorylated substrate.

    • Quantify the band intensities and calculate the percent inhibition at each this compound concentration.

    • Determine the IC50 value as described for the mobility-shift assay.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general workflow for IC50 determination and the key signaling pathways involving DYRK1A and DYRK1B.

IC50_Determination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Prepare Reagents (Kinase, Substrate, ATP, this compound) plate Plate Assay Components reagents->plate incubate Incubate at Controlled Temperature plate->incubate stop_reaction Stop Reaction incubate->stop_reaction detection Detect Product Formation (Mobility Shift / Radioactivity) stop_reaction->detection data_analysis Data Analysis (Dose-Response Curve) detection->data_analysis ic50 Determine IC50 Value data_analysis->ic50

General workflow for in vitro IC50 determination.
DYRK1B Signaling in Cell Cycle Control

DYRK1B is a key regulator of cell cycle progression, often promoting cell cycle exit and quiescence.[1] Its dysregulation is implicated in several cancers.

DYRK1B_Signaling cluster_cell_cycle Cell Cycle Regulation DYRK1B DYRK1B CyclinD1 Cyclin D1 (pThr286) DYRK1B->CyclinD1 Phosphorylates p27 p27Kip1 DYRK1B->p27 Stabilizes p21 p21Cip1 DYRK1B->p21 Promotes Expression This compound This compound This compound->DYRK1B G1_S_Transition G1/S Transition CyclinD1->G1_S_Transition Promotes p27->G1_S_Transition Inhibits p21->G1_S_Transition Inhibits

DYRK1B signaling in cell cycle regulation.
DYRK1A Signaling in Neuronal Development

DYRK1A is crucial for proper brain development, and its overexpression is linked to cognitive deficits in Down syndrome. It regulates various transcription factors and signaling pathways involved in neurogenesis.

DYRK1A_Signaling cluster_neuronal Neuronal Processes DYRK1A DYRK1A NFAT NFAT Transcription Factors DYRK1A->NFAT Phosphorylates & Inhibits Nuclear Translocation REST REST/NRSF DYRK1A->REST Phosphorylates & Promotes Degradation This compound This compound This compound->DYRK1A Neurogenesis Neurogenesis NFAT->Neurogenesis Regulates Neuronal_Differentiation Neuronal Differentiation REST->Neuronal_Differentiation Represses

DYRK1A signaling in neuronal development.

References

AZ191 Kinase Selectivity Profile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the kinase selectivity profile of AZ191, a potent inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1B (DYRK1B). The information is compiled from publicly available research, focusing on quantitative data, experimental methodologies, and relevant signaling pathways to support further investigation and drug development efforts.

Executive Summary

This compound is a well-characterized small molecule inhibitor of DYRK1B with an IC50 of 17 nM in cell-free assays. While it demonstrates significant selectivity for DYRK1B, it also exhibits activity against the closely related DYRK1A and DYRK2 kinases, with IC50 values of 88 nM and 1890 nM, respectively. Kinome-wide screening has identified a limited number of additional off-target kinases that are inhibited by this compound at a concentration of 1 µM. This guide provides the detailed selectivity data, the experimental protocols used to generate this data, and visualizations of the primary signaling pathway of DYRK1B and the experimental workflow for assessing kinase inhibition.

Data Presentation: this compound Kinase Inhibition Profile

The following tables summarize the quantitative data on the inhibitory activity of this compound against its primary target, related kinases, and other identified off-target kinases.

Table 1: Potency of this compound against DYRK Family Kinases

KinaseIC50 (nM)Selectivity vs. DYRK1B
DYRK1B17-
DYRK1A885.2-fold
DYRK21890111-fold

Data sourced from in vitro radioactivity-based substrate phosphorylation assays.[1][2]

Table 2: Off-Target Kinase Profile of this compound

A KinomeScan™ assay screening of this compound at a concentration of 1 µM against a panel of over 400 kinases identified the following 8 non-mutated kinases as potential off-targets.

Off-Target Kinase
CIT
DRAK1
DYRK1A
MEK5
MKNK2
PRKD2
RPS6KA4
YSK4

It is important to note that the publicly available literature does not provide the specific percentage of inhibition or IC50 values for these off-target kinases from the primary KinomeScan™ data.[3]

Experimental Protocols

The following section details the methodologies employed in the key experiments cited in this guide.

In Vitro Radioactivity-Based Kinase Assay (for IC50 Determination)

This protocol outlines the general procedure used to determine the half-maximal inhibitory concentration (IC50) of this compound against DYRK kinases.

Objective: To quantify the potency of this compound in inhibiting the enzymatic activity of purified DYRK1A, DYRK1B, and DYRK2.

Materials:

  • Purified recombinant human EGFP-DYRK1A, EGFP-DYRK1B, or EGFP-DYRK2.

  • This compound compound of varying concentrations.

  • Substrate peptide: Woodtide (RRRFRPASPLRGPPK).

  • [γ-32P]ATP or [γ-33P]ATP (radiolabeled).

  • Kinase assay buffer (e.g., 50 mM Tris/HCl pH 7.5, 0.1 mM EGTA, 10 mM MgCl2, 0.1% β-mercaptoethanol).

  • P81 phosphocellulose paper.

  • Phosphorimager or scintillation counter.

Procedure:

  • Kinase Reaction Preparation: In a microcentrifuge tube, combine the purified EGFP-DYRK kinase with the kinase assay buffer.

  • Inhibitor Addition: Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the kinase reaction mixtures.

  • Initiation of Reaction: Start the kinase reaction by adding a mixture of the Woodtide substrate peptide (final concentration, e.g., 50 µM) and radiolabeled ATP (final concentration, e.g., 0.1 mM).

  • Incubation: Incubate the reaction mixtures at 30°C for a defined period (e.g., 10-30 minutes) to allow for substrate phosphorylation.

  • Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper. The phosphorylated peptide will bind to the paper, while the unincorporated ATP will not.

  • Washing: Wash the P81 papers extensively with a suitable wash buffer (e.g., phosphoric acid) to remove any unbound radiolabeled ATP.

  • Detection and Quantification: The amount of incorporated radioactivity on the P81 paper is quantified using a phosphorimager or a scintillation counter.

  • Data Analysis: The kinase activity is calculated for each this compound concentration relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.

DiscoverX KINOMEscan™ Assay

Objective: To profile the selectivity of this compound against a large panel of human kinases.

Methodology: The KINOMEscan™ platform utilizes a competition binding assay. An active site-directed ligand is immobilized to a solid support. The kinase of interest is then incubated with this immobilized ligand and the test compound (this compound). The amount of kinase bound to the immobilized ligand is measured. If this compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand, resulting in a lower signal. The results are typically reported as the percentage of kinase remaining bound in the presence of the test compound compared to a control.

Mandatory Visualizations

DYRK1B Signaling Pathway

DYRK1B is implicated in several critical cellular signaling pathways, including the Hedgehog, mTOR/AKT, and RAF/MEK/ERK pathways. These pathways regulate cell cycle progression, proliferation, and survival.

DYRK1B_Signaling_Pathway Hedgehog Hedgehog Signaling DYRK1B DYRK1B Hedgehog->DYRK1B mTOR_AKT mTOR/AKT Pathway mTOR_AKT->DYRK1B RAF_MEK_ERK RAF/MEK/ERK Pathway RAF_MEK_ERK->DYRK1B Cell_Cycle Cell Cycle Progression (G0/G1 Arrest) DYRK1B->Cell_Cycle Proliferation Cell Proliferation DYRK1B->Proliferation Survival Cell Survival DYRK1B->Survival This compound This compound This compound->DYRK1B Kinase_Assay_Workflow start Start reagents Prepare Reaction Mix: - Purified Kinase - Kinase Buffer - this compound (varying conc.) start->reagents initiate Initiate Reaction: Add Substrate (Woodtide) & [γ-³²P]ATP reagents->initiate incubate Incubate at 30°C initiate->incubate terminate Terminate Reaction: Spot on P81 Paper incubate->terminate wash Wash P81 Paper terminate->wash detect Detect Radioactivity: (Phosphorimager) wash->detect analyze Data Analysis: Calculate IC50 detect->analyze end End analyze->end

References

Methodological & Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing AZ191, a potent and selective inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1B (DYRK1B), in cell culture experiments. The information presented here is intended to assist in the design and execution of experiments aimed at investigating the cellular effects of DYRK1B inhibition.

Introduction

This compound is a small molecule inhibitor that selectively targets the serine/threonine kinase activity of DYRK1B.[1] DYRK1B is implicated in cell cycle regulation and has been identified as a potential oncogene in certain cancers.[2] this compound exerts its effect by inhibiting DYRK1B-mediated phosphorylation of key cellular proteins, thereby impacting cell proliferation, cell cycle progression, and apoptosis.[1][2][3]

Mechanism of Action

This compound is a potent and selective inhibitor of DYRK1B with an IC50 of 17 nM in cell-free assays.[1][3] It exhibits approximately 5-fold and 110-fold selectivity over DYRK1A and DYRK2, respectively.[1] In cellular contexts, this compound has been shown to inhibit the phosphorylation of Cyclin D1 (CCND1) at threonine 286 (Thr286), which is a critical step for its proteasome-dependent degradation.[2] Unlike previous assumptions, DYRK1B, not GSK3β, is the primary kinase responsible for this phosphorylation event in certain cell lines, and this action is abolished by this compound.[2] Furthermore, this compound treatment can lead to a strong inhibition of the cell-cycle regulators p21Cip1 and p27Kip1, resulting in increased cell-cycle progression in specific cellular contexts.[1]

Data Presentation

In Vitro Kinase Inhibition
TargetIC50 (nM)Selectivity vs. DYRK1B
DYRK1B17[1][3][4][5]1x
DYRK1A88[4][5]~5x[1][4]
DYRK21890[4]~110x[1][4]
Cellular Activity
Cell LineAssayIC50 (µM)Treatment Duration
SW872 (Liposarcoma)Cell Proliferation3.183[3]5 days
SW982 (Liposarcoma)Cell Proliferation1.279[3]5 days
PANC-1 (Pancreatic Cancer)G1 Phase Arrest InhibitionNot specifiedNot specified
HEK-293 (Human Embryonic Kidney)CCND1 Phosphorylation InhibitionNot specifiedNot specified

Experimental Protocols

Stock Solution Preparation

It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent such as DMSO.[1][3]

  • Solvent: DMSO

  • Concentration: 10 mM to 100 mM

  • Storage: Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3] For long-term storage (up to 2 years), -80°C is recommended.[3]

Protocol:

  • Weigh the required amount of this compound powder.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 429.52 g/mol ), add 232.8 µL of DMSO.

  • Vortex until the compound is completely dissolved.

  • Centrifuge briefly to collect the solution at the bottom of the tube.

  • Aliquot into smaller volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[3]

Cell Proliferation Assay

This protocol is based on the methodology used for SW872 and SW982 liposarcoma cells.[3]

Materials:

  • SW872 or SW982 cells

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • Plate reader

Protocol:

  • Seed SW872 or SW982 cells into a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in complete cell culture medium. A suggested concentration range is 0.01 µM to 60 µM.[3] Remember to include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubate the plate for 5 days in a humidified incubator at 37°C and 5% CO2.[3]

  • After the incubation period, assess cell viability using a suitable cell proliferation reagent according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis for Protein Expression

This protocol is designed to assess the effect of this compound on the expression of apoptosis-related proteins.[3]

Materials:

  • SW872 or SW982 cells

  • 6-well cell culture plates

  • This compound stock solution

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Bcl-2, anti-p21, anti-survivin, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed SW872 or SW982 cells in 6-well plates and grow until they reach 70-80% confluency.

  • Treat the cells with various concentrations of this compound (e.g., 1, 2, 3, 4, 5 µM) or vehicle control for 48 hours.[3]

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

  • Determine the protein concentration of the supernatant using a BCA protein assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities relative to the loading control to determine the changes in protein expression.

Visualizations

Signaling Pathway of this compound Action

AZ191_Signaling_Pathway cluster_0 DYRK1B Signaling cluster_1 Inhibition by this compound DYRK1B DYRK1B pCCND1 p-Cyclin D1 (Thr286) DYRK1B->pCCND1 Phosphorylates p21_p27 p21 / p27 DYRK1B->p21_p27 Stabilizes CCND1 Cyclin D1 (Active) Degradation Proteasomal Degradation pCCND1->Degradation CellCycleArrest G1/S Phase Arrest p21_p27->CellCycleArrest This compound This compound This compound->DYRK1B

Caption: this compound inhibits DYRK1B, preventing Cyclin D1 phosphorylation and degradation.

Experimental Workflow for Cell-Based Assays

AZ191_Experimental_Workflow cluster_assays 5. Endpoint Assays A 1. Cell Seeding (e.g., 96-well or 6-well plate) B 2. Overnight Incubation (Allow cells to adhere) A->B C 3. This compound Treatment (Serial dilution + Vehicle control) B->C D 4. Incubation (Specified duration, e.g., 48-120h) C->D Proliferation Cell Proliferation Assay (e.g., MTT, WST-1) D->Proliferation For Viability WesternBlot Western Blot Analysis (Protein expression) D->WesternBlot For Protein Levels E 6. Data Analysis (IC50 calculation, Band densitometry) Proliferation->E WesternBlot->E

Caption: General workflow for in vitro cell-based experiments with this compound.

References

AZ191: Application Notes and Protocols for a Selective DYRK1B Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ191 is a potent and selective small molecule inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1B (DYRK1B).[1][2][3] It exhibits significant selectivity for DYRK1B over other members of the DYRK family, such as DYRK1A and DYRK2.[1][4] This selectivity makes this compound a valuable chemical probe for elucidating the cellular functions of DYRK1B and for investigating its potential as a therapeutic target in various diseases, including cancer.[2][5] These application notes provide detailed information on the solubility of this compound, protocols for its use in in vitro and in vivo studies, and an overview of its mechanism of action.

Physicochemical Properties

  • Molecular Formula: C₂₄H₂₇N₇O[5]

  • Molecular Weight: 429.52 g/mol

  • CAS Number: 1594092-37-1[5]

Solubility Data

The solubility of this compound in various common laboratory solvents is summarized in the table below. It is crucial to use fresh, anhydrous solvents, particularly for DMSO, as its hygroscopic nature can significantly impact the solubility of the compound.[1][6] For aqueous-based solutions, the use of co-solvents is necessary.

SolventConcentration (Molar)Concentration (Mass/Volume)Notes
DMSO ≥ 69.85 mM≥ 30 mg/mLSoluble to 100 mM has also been reported. Sonication may be required.[7] Use newly opened DMSO.[6]
200.22 mM86 mg/mLFrom a specific batch.[1]
183.93 mM79 mg/mLSonication is recommended.[7]
2 mg/mL
Ethanol 20 mM
2 mg/mL[5]
1 mg/mLSonication is recommended.[7]
DMF 2 mg/mL[5]
Ethanol:PBS (pH 7.2) (1:1) 0.5 mg/mL[5]
Water InsolubleInsoluble[1]

Signaling Pathway of this compound

This compound exerts its effects by directly inhibiting the kinase activity of DYRK1B. A key downstream target of DYRK1B is Cyclin D1 (CCND1), a critical regulator of the G1/S phase transition of the cell cycle. DYRK1B phosphorylates CCND1 at Threonine 286 (Thr286), which marks it for proteasomal degradation.[2][3] This action is independent of the canonical GSK3β-mediated phosphorylation of CCND1.[2][3] By inhibiting DYRK1B, this compound prevents the phosphorylation and subsequent degradation of CCND1, which can impact cell cycle progression. Furthermore, DYRK1B has been shown to increase the levels of the CDK inhibitors p21Cip1 and p27Kip1, contributing to a G1-phase cell-cycle arrest.[1][2]

AZ191_Signaling_Pathway cluster_0 This compound Action cluster_1 Downstream Effects This compound This compound DYRK1B DYRK1B This compound->DYRK1B Inhibits CCND1_p p-Cyclin D1 (Thr286) DYRK1B->CCND1_p Phosphorylates p21_p27 p21 / p27 DYRK1B->p21_p27 Upregulates CCND1_deg Cyclin D1 Degradation CCND1_p->CCND1_deg G1_arrest G1 Phase Arrest CCND1_deg->G1_arrest Promotes p21_p27->G1_arrest Promotes

Caption: this compound inhibits DYRK1B, affecting Cyclin D1 degradation and cell cycle arrest.

Experimental Protocols

In Vitro Stock Solution Preparation

Objective: To prepare a high-concentration stock solution of this compound for use in cell culture and biochemical assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

Protocol:

  • Aseptically weigh the desired amount of this compound powder.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM to 100 mM). It is recommended to use newly opened DMSO to ensure minimal water content.[6]

  • Vortex the solution thoroughly to dissolve the compound completely. Gentle warming or sonication can be used to aid dissolution if necessary.[6][7]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solutions at -20°C or -80°C for long-term storage.[6]

In Vivo Formulation Protocol

Objective: To prepare a formulation of this compound suitable for intraperitoneal or oral administration in animal models.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

  • Sterile tubes

Protocol: This protocol is a general guideline and may require optimization for specific animal models and administration routes.

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).[6]

  • In a sterile tube, add the following solvents sequentially, ensuring the solution is clear after each addition:

    • 10% DMSO (from the this compound stock solution)

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline or PBS

  • Mix the solution thoroughly by vortexing. The final concentration of this compound in this formulation will be 2.5 mg/mL.[6] This formulation should result in a clear solution or a fine suspension.[6]

  • If a suspension is formed, it may require ultrasonic treatment before administration.[6] The formulation should be prepared fresh before each use.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the effects of this compound in a cell-based assay.

AZ191_Workflow prep Prepare this compound Stock (in DMSO) treatment Treat Cells with this compound (and controls) prep->treatment cell_culture Culture Cells of Interest cell_culture->treatment incubation Incubate for Desired Time treatment->incubation analysis Analysis incubation->analysis viability Cell Viability Assay (e.g., MTT, CTG) analysis->viability western Western Blot (e.g., p-CCND1, CCND1, p21) analysis->western facs FACS Analysis (Cell Cycle) analysis->facs

Caption: A typical workflow for in vitro experiments using this compound.

Conclusion

This compound is a valuable research tool for investigating the biological roles of DYRK1B. Its high selectivity and well-characterized mechanism of action make it suitable for a wide range of in vitro and in vivo applications. Proper handling and solubilization according to the provided protocols are essential for obtaining reliable and reproducible results.

References

Preparing AZ191 Stock Solutions for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the preparation of AZ191 stock solutions for use in various experimental settings. This compound is a potent and selective inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1B (DYRK1B), a kinase implicated in cancer and other proliferative disorders.[1][2][3] Accurate preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results. This guide outlines the necessary materials, step-by-step protocols for dissolution, and recommendations for storage to ensure the stability and integrity of the compound.

Introduction to this compound

This compound is a small molecule inhibitor that demonstrates high selectivity for DYRK1B, with an IC50 value of 17 nM in cell-free assays.[1][4] Its selectivity for DYRK1B is approximately 5-fold and 110-fold greater than for DYRK1A and DYRK2, respectively.[1][3] By inhibiting DYRK1B, this compound can modulate cell cycle progression.[1] Research has shown that this compound can inhibit the phosphorylation of Cyclin D1 at threonine 286, which is a key regulatory step in the G1/S phase transition of the cell cycle.[2][5] Furthermore, this compound has been observed to strongly inhibit the levels of cell-cycle regulators p21Cip1 and p27Kip1.[1] These characteristics make this compound a valuable tool for studying the biological functions of DYRK1B and for preclinical investigations into its therapeutic potential.

This compound Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₂₄H₂₇N₇O[1][6]
Molecular Weight 429.52 g/mol [1][7]
CAS Number 1594092-37-1[1][7]
Appearance Crystalline solid[6]
Purity ≥98%[7]

Solubility of this compound

The solubility of this compound in common laboratory solvents is crucial for the preparation of stock solutions. It is highly soluble in Dimethyl Sulfoxide (DMSO) and has moderate solubility in ethanol. This compound is considered insoluble in water.[1] It is important to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[1]

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)Reference
DMSO 100 - 200.2242.95 - 86[1][7]
Ethanol 208.59[7]
Water InsolubleInsoluble[1]
DMF -2[6]
Ethanol:PBS (pH 7.2) (1:1) -0.5[6]

Note: The molecular weight used for calculations in this table is 429.52 g/mol . Batch-specific molecular weights may vary slightly.[7]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a commonly used concentration for in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, you will need 4.295 mg of this compound (Mass = Molarity x Volume x Molecular Weight).

  • Weigh the this compound powder:

    • Carefully weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube or vial.

  • Add DMSO:

    • Add the desired volume of anhydrous DMSO to the tube containing the this compound powder. For a 10 mM solution, add 1 mL of DMSO for every 4.295 mg of this compound.

  • Dissolve the compound:

    • Vortex the solution until the this compound powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.[4] Visually inspect the solution to ensure there are no visible particles.

  • Aliquot and store:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Storage and Stability of Stock Solutions

Proper storage is essential to maintain the activity of the this compound stock solution.

Storage ConditionDurationReference
-20°C in solvent 1 month - 1 year[1][4]
-80°C in solvent 1 - 2 years[1][4]
-20°C as powder 3 years[1][8]

To prevent degradation, it is highly recommended to aliquot the stock solution into volumes suitable for individual experiments, thus minimizing the number of freeze-thaw cycles.[1][4]

Visualizations

This compound Mechanism of Action: DYRK1B Signaling Pathway

AZ191_Signaling_Pathway cluster_cell Cell This compound This compound DYRK1B DYRK1B This compound->DYRK1B Inhibition CyclinD1 Cyclin D1 DYRK1B->CyclinD1 Inhibits (via Phosphorylation) p21 p21Cip1 DYRK1B->p21 Promotes p27 p27Kip1 DYRK1B->p27 Promotes CellCycle Cell Cycle Progression CyclinD1->CellCycle p21->CellCycle p27->CellCycle

Caption: this compound inhibits DYRK1B, affecting cell cycle regulators.

Experimental Workflow: this compound Stock Solution Preparation

AZ191_Stock_Solution_Workflow start Start calculate Calculate required mass of this compound start->calculate weigh Weigh this compound powder calculate->weigh add_solvent Add anhydrous DMSO weigh->add_solvent dissolve Vortex to dissolve (may use sonication/warming) add_solvent->dissolve aliquot Aliquot into single-use volumes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end Ready for use store->end

Caption: Workflow for preparing this compound stock solutions.

References

Application Notes and Protocols for AZ191-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZ191 is a potent and selective small molecule inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1B (DYRK1B).[1][2][3][4][5] Overexpression of DYRK1B is associated with poor prognosis in several cancers, where it acts as a pro-survival factor.[2] Inhibition of DYRK1B with this compound has been demonstrated to suppress tumor growth, reduce cell migration, and induce apoptosis in various cancer cell lines.[2] These application notes provide a detailed protocol for the induction and quantification of apoptosis in cancer cells following treatment with this compound. The described methodologies include cell viability assays, flow cytometric analysis of apoptotic markers, and western blotting for key proteins in the apoptotic signaling cascade.

Introduction to this compound and Apoptosis Induction

This compound selectively inhibits DYRK1B kinase activity, which has been shown to play a crucial role in cell cycle regulation and cell survival.[2][6] The induction of apoptosis by this compound is a key mechanism of its anti-cancer activity. The treatment of cancer cells with this compound leads to the activation of the intrinsic apoptotic pathway, characterized by the modulation of Bcl-2 family proteins and subsequent caspase activation.[1] Specifically, this compound treatment has been shown to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the levels of the pro-apoptotic protein Bax.[1] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and activation of the caspase cascade, culminating in the cleavage of caspase-3 and PARP, and ultimately, programmed cell death.[1]

Quantitative Data Summary

The following table summarizes representative quantitative data obtained from studies on this compound-induced apoptosis.

ParameterCell LineValueReference
IC50 (DYRK1B kinase activity) Cell-free assay17 nM[1][2][4]
IC50 (DYRK1A kinase activity) Cell-free assay88 nM[1][2]
IC50 (DYRK2 kinase activity) Cell-free assay1890 nM[1][2]
Apoptosis Induction (Annexin V+) SW872 LiposarcomaDose-dependent increase[7]
Apoptosis Induction (Annexin V+) SW982 LiposarcomaDose-dependent increase[7]
Effective Concentration Liposarcoma cells1-4 µM[7]
Effective Concentration Hepatocellular carcinoma<3 µM[7]

Signaling Pathway of this compound-Induced Apoptosis

The diagram below illustrates the proposed signaling pathway for apoptosis induction by this compound.

AZ191_Apoptosis_Pathway This compound This compound DYRK1B DYRK1B This compound->DYRK1B inhibits Bcl2 Bcl-2 (Anti-apoptotic) DYRK1B->Bcl2 promotes Bax Bax (Pro-apoptotic) Bcl2->Bax inhibits Mito Mitochondrion Bax->Mito permeabilizes CytC Cytochrome c Mito->CytC releases Casp9 Caspase-9 CytC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates PARP PARP Casp3->PARP cleaves Apoptosis Apoptosis Casp3->Apoptosis executes cPARP Cleaved PARP

Caption: this compound inhibits DYRK1B, leading to intrinsic apoptosis.

Experimental Workflow

The following diagram outlines the general workflow for studying this compound-induced apoptosis.

Experimental_Workflow cluster_assays Downstream Assays start Start: Cancer Cell Culture treat Treat with this compound (various concentrations and times) start->treat harvest Harvest Cells treat->harvest viability Cell Viability Assay (e.g., MTT) harvest->viability flow Flow Cytometry (Annexin V / PI Staining) harvest->flow wb Western Blot (Caspases, Bcl-2 family, PARP) harvest->wb analyze Data Analysis and Interpretation viability->analyze flow->analyze wb->analyze end Conclusion analyze->end

Caption: Workflow for assessing this compound-induced apoptosis.

Detailed Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Seeding: Plate cancer cells (e.g., SW872, SW982, or other susceptible lines) in appropriate culture vessels and media. Allow cells to adhere and reach 60-70% confluency.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 2, 4 µM). Include a DMSO-only vehicle control.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control.

  • Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treatment: Treat cells with a range of this compound concentrations as described in 5.1.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)

This protocol is based on the principle that early apoptotic cells expose phosphatidylserine on the outer cell membrane, which can be detected by Annexin V.[1] Propidium Iodide (PI) is used to identify late apoptotic and necrotic cells with compromised membranes.[1]

  • Cell Preparation: Following treatment with this compound, collect both adherent and floating cells.[8] Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.[8] Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[8]

Western Blot Analysis of Apoptotic Proteins

Western blotting can be used to detect changes in the expression and cleavage of key apoptotic proteins.[7]

  • Protein Extraction: After this compound treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[7]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., DYRK1B, Bcl-2, Bax, cleaved Caspase-3, PARP, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize to the loading control to determine changes in protein expression and cleavage. An increase in the cleaved forms of Caspase-3 and PARP, and a higher Bax/Bcl-2 ratio are indicative of apoptosis.[1]

References

AZ191 In Vivo Application Notes and Protocols for Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZ191 is a potent and selective small molecule inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1B (DYRK1B), a kinase implicated in the progression of several cancers and other diseases. This document provides detailed application notes and experimental protocols for the in vivo use of this compound in mouse models, based on findings from preclinical studies in liposarcoma, pancreatic cancer, and cardiac hypertrophy. The protocols outlined below, along with the summarized quantitative data, are intended to serve as a comprehensive resource for researchers designing and conducting their own in vivo studies with this compound.

Introduction

DYRK1B is a serine/threonine kinase that plays a crucial role in cell cycle regulation, differentiation, and survival. Its overexpression has been linked to poor prognosis in various cancers, making it an attractive target for therapeutic intervention. This compound has emerged as a valuable research tool for studying the biological functions of DYRK1B and for evaluating its therapeutic potential. In vivo studies in mouse models are a critical step in the preclinical development of DYRK1B inhibitors like this compound. This document compiles and details the methodologies from key studies to facilitate further research in this area.

Signaling Pathway of this compound

This compound exerts its effects by directly inhibiting the kinase activity of DYRK1B. This inhibition disrupts the downstream signaling cascades regulated by DYRK1B. One of the key mechanisms of action involves the phosphorylation of Cyclin D1 at threonine 286 (Thr286), which is a critical step in regulating cell cycle progression.

AZ191_Signaling_Pathway This compound Mechanism of Action This compound This compound DYRK1B DYRK1B This compound->DYRK1B inhibits CyclinD1 Cyclin D1 DYRK1B->CyclinD1 phosphorylates (Thr286) p21_p27 p21/p27 DYRK1B->p21_p27 upregulates Apoptosis Apoptosis DYRK1B->Apoptosis suppresses TumorGrowth Tumor Growth CyclinD1->TumorGrowth promotes CellCycleArrest Cell Cycle Arrest p21_p27->CellCycleArrest induces CellCycleArrest->TumorGrowth inhibits Apoptosis->TumorGrowth inhibits Liposarcoma_Xenograft_Workflow Liposarcoma Xenograft Workflow start Start cell_culture Culture SW872/ SW982 cells start->cell_culture cell_harvest Harvest and resuspend cells in Matrigel cell_culture->cell_harvest injection Subcutaneous injection into nude mice cell_harvest->injection tumor_growth Monitor tumor growth injection->tumor_growth treatment Administer this compound or vehicle tumor_growth->treatment monitoring Continue monitoring tumor volume and body weight treatment->monitoring endpoint Endpoint: Tumor collection and analysis monitoring->endpoint finish Finish endpoint->finish Cardiac_Hypertrophy_Workflow Cardiac Hypertrophy Experimental Workflow start Start acclimatization Acclimatize mice start->acclimatization tac_surgery Transverse Aortic Constriction (TAC) Surgery acclimatization->tac_surgery recovery Post-operative recovery tac_surgery->recovery treatment Administer this compound or vehicle recovery->treatment monitoring Monitor cardiac function (Echocardiography) treatment->monitoring endpoint Endpoint: Harvest hearts for analysis monitoring->endpoint finish Finish endpoint->finish

Troubleshooting & Optimization

AZ191 solubility issues and how to resolve them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and use of AZ191, with a particular focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initially dissolving this compound?

A1: The recommended solvent for creating a stock solution of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2][3][4][5][6] It is crucial to use fresh, moisture-free DMSO as absorbed moisture can significantly reduce the solubility of the compound.[1]

Q2: I am observing precipitation when diluting my this compound stock solution in aqueous media for cell-based assays. How can I prevent this?

A2: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds like this compound. Here are several strategies to mitigate this:

  • Lower the final concentration: If your experimental design allows, reducing the final concentration of this compound in the aqueous medium can help maintain its solubility.

  • Use a surfactant: Incorporating a non-ionic surfactant, such as Tween-80 or Pluronic F-68, in your final dilution buffer can help to create stable micellar formulations and prevent precipitation. A common formulation for in vivo studies includes Tween-80.[1][4]

  • Employ a co-solvent system: For in vivo applications, a co-solvent system is often necessary. A frequently used formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[1][4]

  • Sonication: Gentle sonication can aid in the dissolution of the compound after dilution.[4][6]

  • Immediate Use: It is recommended to prepare the final working solution immediately before use to minimize the time for potential precipitation.[1]

Q3: Can I dissolve this compound in ethanol?

A3: Yes, this compound is soluble in ethanol, although to a lesser extent than in DMSO.[1][2][3][5][6] Ethanol can be a suitable solvent for certain applications, but it is important to be aware of its potential effects on cell viability and other experimental parameters.

Q4: Is this compound soluble in water or PBS?

A4: this compound is considered insoluble in water and phosphate-buffered saline (PBS).[1][2][3] Direct dissolution in aqueous buffers is not recommended and will likely result in poor solubility and inaccurate concentrations. A mixed solvent system, such as Ethanol:PBS (1:1), can achieve some solubility, but it is limited.[2][5]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Cloudiness or precipitation in stock solution The DMSO used may have absorbed moisture.Use fresh, anhydrous DMSO to prepare a new stock solution.[1] Store DMSO properly to prevent moisture absorption.
Compound crashes out of solution during dilution The aqueous buffer has a low capacity to solubilize this compound.Prepare dilutions in media containing a surfactant like Tween-80 or use a co-solvent system.[1][4] Consider lowering the final concentration of this compound.
Inconsistent experimental results Inaccurate concentration of this compound due to poor solubility.Ensure complete dissolution of the stock solution before making dilutions. Use a validated protocol for preparing working solutions and prepare them fresh for each experiment.[1]

Quantitative Solubility Data

The solubility of this compound can vary slightly between different batches and suppliers. The following table summarizes solubility data from various sources.

SolventConcentration (mg/mL)Molar EquivalentSource
DMSO ≥ 30 mg/mL≥ 69.85 mM[4]
40.2 mg/mL96.68 mM[2]
42.95 mg/mL100 mM[7]
79 mg/mL183.93 mM[6]
85 mg/mL197.89 mM[1][3]
86 mg/mL200.22 mM[1]
Ethanol 1 mg/mL2.33 mM[1][6]
2 mg/mL[5]
3.9 mg/mL8.99 mM[2]
8.59 mg/mL20 mM[7]
21 mg/mL[1]
33 mg/mL76.82 mM[1][3]
DMF 2.0 mg/mL4.66 mM[2][5]
Ethanol:PBS (pH 7.2) (1:1) 0.5 mg/mL1.16 mM[2][5]
Water Insoluble[1][2][3]

Note: The molecular weight of this compound is 429.52 g/mol .[1][3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weigh out a precise amount of this compound powder.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration. For example, to 1 mg of this compound (MW: 429.52), add 232.8 µL of DMSO.

  • Vortex or sonicate the solution until the this compound is completely dissolved.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]

Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays

  • Thaw a frozen aliquot of the this compound stock solution (e.g., 10 mM in DMSO).

  • Serially dilute the stock solution in your cell culture medium to the desired final concentration.

  • It is recommended to prepare the final working solution immediately before adding it to the cells to minimize the risk of precipitation.

Protocol 3: Formulation for In Vivo Oral Administration

This protocol provides a clear solution for in vivo use.

  • Start with a concentrated stock solution of this compound in DMSO.

  • In a stepwise manner, add the following solvents, ensuring the solution is clear after each addition:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • This formulation can achieve a solubility of at least 2.5 mg/mL (5.82 mM).[4]

Signaling Pathway and Experimental Workflow

This compound is a potent and selective inhibitor of DYRK1B (Dual-specificity tyrosine-phosphorylation-regulated kinase 1B).[1][8] DYRK1B has been shown to phosphorylate Cyclin D1 at Threonine 286, which can promote its degradation and lead to a G1 phase cell cycle arrest.[8][9] The following diagram illustrates the simplified signaling pathway affected by this compound.

AZ191_Signaling_Pathway Simplified Signaling Pathway of this compound Action This compound This compound DYRK1B DYRK1B This compound->DYRK1B inhibition CyclinD1 Cyclin D1 (pT286) DYRK1B->CyclinD1 phosphorylation Degradation Cyclin D1 Degradation CyclinD1->Degradation CellCycleArrest G1 Cell Cycle Arrest Degradation->CellCycleArrest

Caption: Simplified diagram of this compound inhibiting DYRK1B-mediated Cyclin D1 phosphorylation.

The following diagram outlines a general workflow for investigating the effects of this compound in a cell-based experiment, incorporating the preparation of the compound.

AZ191_Experimental_Workflow General Experimental Workflow for this compound Cell-Based Assays cluster_prep Compound Preparation cluster_exp Cell-Based Experiment Stock Prepare 10 mM Stock in anhydrous DMSO Working Dilute to final concentration in cell culture medium Stock->Working Immediate use Treatment Treat cells with This compound working solution Working->Treatment Cell_Culture Culture cells to desired confluency Cell_Culture->Treatment Incubation Incubate for defined period Treatment->Incubation Analysis Analyze cellular effects (e.g., Western Blot, Flow Cytometry) Incubation->Analysis

Caption: Workflow for preparing this compound and conducting cell-based experiments.

References

AZ191 Technical Support Center: Solution Stability and Storage Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of AZ191, a potent and selective DYRK1B inhibitor. Adherence to these guidelines is crucial for ensuring the integrity and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: How should solid this compound be stored?

A1: Solid this compound is stable for at least four years when stored at -20°C.[1] It is shipped at room temperature, and short periods at higher temperatures, such as during shipping, are not expected to significantly affect its stability or efficacy.[2] For long-term storage, it is recommended to keep the compound in a tightly sealed vial at -20°C.[1][3][4]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[3][4] It is important to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[3]

Q3: What are the maximum soluble concentrations of this compound in common solvents?

A3: The solubility of this compound varies depending on the solvent. The following table summarizes the maximum reported concentrations.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
DMSO86200.22
Ethanol33-
DMF2-
Ethanol:PBS (pH 7.2) (1:1)0.5-

Data compiled from multiple sources.[1][3][4]

Q4: How should this compound stock solutions be stored?

A4: Once prepared, stock solutions should be aliquoted into tightly sealed vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[3] The stability of stock solutions under these conditions is provided in the table below.

Storage TemperatureRecommended Storage Duration
-20°CUp to 1 month[2][3]
-80°CUp to 1 year[3] or 2 years[5]

Q5: Is this compound stable in aqueous solutions or cell culture media?

A5: While this compound is used in aqueous-based in vitro and in vivo experiments, its long-term stability in these solutions is not well-documented in publicly available literature. For in vivo studies, it is often recommended to prepare fresh solutions daily.[5] For cell-based assays, it is best practice to prepare working solutions from a frozen DMSO stock immediately before use. To ensure the reliability of your experiments, it is highly recommended to perform your own stability assessment in your specific aqueous buffer or cell culture medium.

Troubleshooting Guide

IssuePossible CauseRecommendation
Precipitation observed in stock solution upon thawing. - Solution may have been frozen and thawed multiple times.- The storage duration may have exceeded the recommended limit.- The initial solvent may not have been anhydrous.- Prepare fresh stock solution from solid compound.- Ensure you are aliquoting the stock solution to minimize freeze-thaw cycles.- Use fresh, high-quality anhydrous DMSO.
Inconsistent results in cell-based assays. - Degradation of this compound in the working solution (cell culture medium).- Adsorption of the compound to plasticware.- Prepare fresh working solutions for each experiment immediately before use.- Consider performing a time-course experiment to assess the stability of this compound in your specific cell culture medium.- Use low-binding plasticware for solution preparation and experiments.
Difficulty dissolving this compound in DMSO. - The compound may have absorbed moisture.- The DMSO may not be of sufficient purity or may contain water.- Ensure the solid compound is stored in a desiccator.- Use fresh, anhydrous, research-grade DMSO.[3] Gentle warming and vortexing can aid dissolution.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, low-binding microcentrifuge tubes

  • Calibrated pipette

Procedure:

  • Allow the vial of solid this compound and the DMSO to equilibrate to room temperature before opening to prevent condensation.

  • Calculate the required mass of this compound for your desired volume and concentration (Molecular Weight: 429.52 g/mol ). For example, for 1 mL of a 10 mM solution, you will need 4.295 mg of this compound.

  • Weigh the calculated amount of this compound and transfer it to a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.

  • Once fully dissolved, aliquot the stock solution into smaller volumes in sterile, tightly sealed, low-binding tubes to avoid repeated freeze-thaw cycles.

  • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C or -80°C as recommended.

Protocol for Assessing the Stability of this compound in Aqueous Solution

This protocol provides a general framework for determining the stability of this compound in a specific aqueous buffer or cell culture medium using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound DMSO stock solution

  • Aqueous buffer or cell culture medium of interest

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Incubator set to the desired experimental temperature (e.g., 37°C)

  • Sterile, low-binding tubes

Procedure:

  • Preparation of Working Solution: Prepare a working solution of this compound in the aqueous buffer or medium of interest at the desired final concentration. Ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent effects.

  • Timepoint 0 (T=0) Sample: Immediately after preparation, take an aliquot of the working solution, and either inject it directly onto the HPLC system or quench the reaction (e.g., by adding an equal volume of cold acetonitrile) and store it at -80°C for later analysis.

  • Incubation: Incubate the remaining working solution at the desired temperature (e.g., 37°C for cell culture conditions).

  • Timepoint Sampling: At various time points (e.g., 2, 4, 8, 24, 48 hours), collect aliquots of the incubated solution. Process these samples in the same manner as the T=0 sample.

  • HPLC Analysis:

    • Develop an HPLC method that provides good separation of the parent this compound peak from any potential degradation products.

    • Analyze all samples (T=0 and subsequent time points) using the developed HPLC method. .

  • Data Analysis:

    • Determine the peak area of the parent this compound compound at each time point.

    • Normalize the peak area at each time point to the peak area at T=0 to determine the percentage of this compound remaining.

    • Plot the percentage of this compound remaining versus time to determine the stability profile and calculate the half-life (t½) of the compound under the tested conditions.

Visualizations

AZ191_Experimental_Workflow This compound Stability Assessment Workflow cluster_prep Solution Preparation cluster_exp Stability Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock (DMSO) prep_work Prepare Working Solution (Aqueous Buffer/Medium) prep_stock->prep_work t0 Timepoint 0 (T=0) Sample prep_work->t0 incubate Incubate at Desired Temperature prep_work->incubate hplc HPLC Analysis t0->hplc sampling Collect Samples at Various Timepoints incubate->sampling sampling->hplc data Data Analysis (% Remaining vs. Time) hplc->data half_life Determine Half-life (t½) data->half_life

Caption: Workflow for assessing this compound stability in aqueous solutions.

DYRK1B_Signaling_Pathway This compound Inhibition of DYRK1B Signaling cluster_cell_cycle Cell Cycle Regulation DYRK1B DYRK1B CyclinD1 Cyclin D1 DYRK1B->CyclinD1 Phosphorylation (Thr286) p21 p21 DYRK1B->p21 Down-regulation p27 p27 DYRK1B->p27 Phosphorylation Degradation Degradation CyclinD1->Degradation Stability Increased Stability p27->Stability CellCycleArrest G1 Phase Cell Cycle Arrest This compound This compound This compound->DYRK1B Inhibition

Caption: this compound inhibits DYRK1B, affecting cell cycle regulators.

References

Interpreting unexpected results in AZ191 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AZ191. This guide is designed to help researchers and drug development professionals interpret and troubleshoot unexpected results that may arise during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: We observed significant apoptosis in our cancer cell line at concentrations above 10µM, but we expected a cytostatic (growth-inhibiting) effect. Is this normal?

A1: Yes, this is a known phenomenon for this compound in certain cellular contexts. While this compound is designed as a potent and selective inhibitor of Kinase X (KX) within the Growth Factor Signaling Pathway (GFSP), leading to cell cycle arrest at lower concentrations, higher concentrations can trigger off-target effects or pathway crosstalk that initiates the apoptotic cascade. We recommend performing a dose-response curve to distinguish the cytostatic and cytotoxic concentration ranges for your specific cell line.

Q2: After several weeks of continuous culture with this compound, our previously sensitive cell line has started growing again. What could be the cause?

A2: This suggests the development of acquired resistance. A common mechanism observed is the upregulation of a compensatory signaling pathway, such as the Stress Response Pathway (SRP). Activation of the SRP can bypass the GFSP block imposed by this compound, restoring cell proliferation. We recommend performing a Western blot analysis to check for the upregulation of key SRP markers, like p-SRPK1.

Q3: Our cell viability assay results (e.g., MTT, CellTiter-Glo) with this compound are highly variable between experiments. How can we improve consistency?

A3: Inconsistent results in viability assays can stem from several factors related to this compound's properties. Ensure that the compound is fully solubilized in DMSO before diluting it in culture media, as precipitation can lead to inaccurate concentrations. Additionally, check for lot-to-lot variability of the compound and ensure consistent cell seeding density and incubation times. Refer to the troubleshooting guide below for a more detailed workflow.

Troubleshooting Guides

Guide 1: Investigating Unexpected Cell Death

If you observe apoptosis instead of the expected cytostatic effect, follow these steps to characterize the observation:

  • Confirm Apoptosis: Use an independent method to confirm that the observed cell death is indeed apoptosis. We recommend an Annexin V/Propidium Iodide (PI) staining assay followed by flow cytometry.

  • Determine Concentration Thresholds: Perform a detailed dose-response experiment ranging from 0.1 µM to 50 µM. Use a real-time imaging system or parallel assays to measure both proliferation (e.g., cell count over time) and cell death (e.g., Caspase-3/7 activity).

  • Analyze Pathway Crosstalk: Investigate potential off-target effects by performing a kinase panel screen at the higher concentrations (>10 µM) where apoptosis is observed.

Guide 2: Troubleshooting Inconsistent Viability Assay Results

Use the following logical workflow to diagnose the source of variability in your cell viability assays.

G A Inconsistent Viability Results B Is this compound fully dissolved in stock solution (DMSO)? A->B C Check for precipitation. Prepare fresh stock. B->C No D Does precipitation occur when diluted in media? B->D Yes E Decrease final DMSO concentration. Test different media formulations. D->E Yes F Are cell seeding densities consistent across wells/plates? D->F No G Optimize seeding protocol. Check cell counter accuracy. F->G No H Is incubation time strictly controlled? F->H Yes I Standardize incubation period. Use a calibrated timer. H->I No J Consistent Results Achieved H->J Yes

Caption: Logic diagram for troubleshooting inconsistent assay results.

Data Summary

The following tables summarize typical quantitative data for this compound in sensitive (Type A) and resistant (Type B) cancer cell lines.

Table 1: this compound Potency in Different Cell Lines

Cell Line TypeTarget PathwayIC50 (Proliferation)EC50 (Apoptosis)
Type A GFSP-dependent0.5 µM15 µM
Type B GFSP-dependent, SRP-active12 µM> 50 µM

Table 2: Effect of this compound Concentration on Cell Fate (Type A Cells)

This compound Conc.Proliferation InhibitionApoptosis Induction (%)
1 µM65%< 5%
5 µM95%10%
10 µM99%40%
20 µM99%85%

Key Experimental Protocols & Signaling Pathways

Growth Factor Signaling Pathway (GFSP) and this compound's Mechanism of Action

This compound is a selective inhibitor of Kinase X (KX). In a typical GFSP-dependent cell, the binding of a growth factor (GF) to its receptor (GFR) initiates a phosphorylation cascade, leading to the activation of KX. Activated KX then promotes downstream signaling that results in cell cycle progression and proliferation. This compound blocks this by preventing KX activation.

G cluster_0 Growth Factor Signaling Pathway (GFSP) cluster_1 Inhibitor GF Growth Factor GFR GF Receptor (GFR) GF->GFR Binds KX Kinase X (KX) GFR->KX Activates DS Downstream Signaling KX->DS Activates Proliferation Cell Proliferation DS->Proliferation This compound This compound This compound->KX Inhibits G A Sensitive cells show renewed growth in this compound B Expand resistant colony in this compound-containing media A->B C Confirm Resistance: Perform Dose-Response Curve B->C D Hypothesize Mechanism: Upregulation of SRP C->D E Test Hypothesis: Western Blot for p-SRPK1 D->E F Result: p-SRPK1 is upregulated E->F G Conclusion: Resistance is mediated by SRP activation F->G Yes

AZ191 Technical Support Center: Optimizing Incubation Time for Maximum Effect

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of AZ191, a potent and selective inhibitor of DYRK1B and DYRK1A kinases.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective small molecule inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinases 1B (DYRK1B) and 1A (DYRK1A).[1][2][3] It functions by competitively binding to the ATP-binding pocket of the kinase domain, thereby inhibiting its serine/threonine kinase activity.[2] This prevents the phosphorylation of downstream substrates.

Q2: What is the selectivity profile of this compound?

This compound exhibits greater potency for DYRK1B compared to DYRK1A. The IC50 values are approximately 17 nM for DYRK1B and 88 nM for DYRK1A in cell-free assays. Its selectivity for DYRK1B is about 5-fold higher than for DYRK1A and over 100-fold higher than for DYRK2.[1][3]

Q3: How should I prepare and store this compound stock solutions?

This compound is soluble in DMSO and ethanol. For example, it is soluble up to 100 mM in DMSO. It is recommended to prepare a high-concentration stock solution in DMSO, which can then be diluted to the desired working concentration in your cell culture medium. Stock solutions should be stored at -20°C. For immediate use in experiments, the mixed solution should be used for optimal results.[1]

Q4: What are the known downstream effects of this compound treatment?

By inhibiting DYRK1B/1A, this compound can modulate various cellular processes. A key downstream effect is the inhibition of Cyclin D1 phosphorylation at Threonine 286, which can lead to G1 phase cell cycle arrest. It has also been shown to strongly inhibit the levels of the cell-cycle regulators p21Cip1 and p27Kip1.[1]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No or low inhibitory effect observed. Suboptimal Incubation Time: The incubation period may be too short for this compound to effectively engage its target and elicit a downstream response.Optimize Incubation Time: Perform a time-course experiment to determine the optimal incubation period for your specific cell line and experimental endpoint. See the "General Protocol for a Time-Course Experiment" below.
Incorrect Concentration: The concentration of this compound may be too low to achieve significant inhibition.Perform a Dose-Response Curve: Titrate the concentration of this compound to determine the optimal dose for your experiment.
Cell Line Insensitivity: The cell line being used may not be sensitive to DYRK1B/1A inhibition.Confirm Target Expression: Verify the expression of DYRK1B and DYRK1A in your cell line using techniques like Western blot or qPCR.
Compound Degradation: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.Prepare Fresh Stock Solutions: Always use freshly prepared stock solutions or aliquot stocks to minimize freeze-thaw cycles.
High cell toxicity or off-target effects. Excessively Long Incubation Time: Prolonged exposure to the inhibitor may lead to cytotoxicity.Reduce Incubation Time: Based on your time-course experiment, select the shortest incubation time that yields the desired effect.
High Concentration: The concentration of this compound may be too high, leading to off-target effects and toxicity.Lower the Concentration: Use the lowest effective concentration determined from your dose-response curve.
Inconsistent results between experiments. Variability in Cell Culture Conditions: Differences in cell density, passage number, or media composition can affect experimental outcomes.Standardize Experimental Procedures: Maintain consistent cell culture practices and ensure all experimental parameters are kept constant.
Inconsistent this compound Working Solution Preparation: Errors in diluting the stock solution can lead to variability.Ensure Accurate Pipetting: Use calibrated pipettes and be meticulous when preparing working solutions.

Data Presentation

Table 1: Recommended Incubation Times for this compound Based on Experimental Goal

Experimental GoalCell TypeThis compound ConcentrationRecommended Incubation TimeExpected Outcome
Inhibition of Cyclin D1 PhosphorylationHEK293, Panc-1100 nM - 1 µM4 - 24 hoursDecreased p-Cyclin D1 (Thr286) levels.
Induction of G1 Cell Cycle ArrestPanc-1100 nM - 1 µM24 - 72 hoursIncreased percentage of cells in the G1 phase.
Assessment of Downstream Gene ExpressionVarious100 nM - 1 µM12 - 48 hoursChanges in the mRNA levels of DYRK1B/1A target genes.
Long-term Cell Viability/ProliferationVarious10 nM - 1 µM48 - 96 hoursDecreased cell viability or proliferation.

Experimental Protocols

General Protocol for a Time-Course Experiment to Optimize this compound Incubation Time
  • Cell Seeding: Plate your cells of interest in a multi-well plate at a density that will ensure they are in the exponential growth phase and do not reach confluency by the end of the experiment.

  • Cell Culture: Incubate the cells overnight to allow for attachment.

  • This compound Treatment: Prepare a working solution of this compound at the desired final concentration in pre-warmed cell culture medium. Remove the old medium from the cells and add the medium containing this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as the this compound-treated wells.

  • Incubation: Incubate the cells for a range of time points (e.g., 2, 4, 8, 12, 24, 48 hours).

  • Sample Collection and Analysis: At each time point, harvest the cells. The method of analysis will depend on your experimental endpoint:

    • Western Blot: Lyse the cells and perform a Western blot to analyze the phosphorylation status of target proteins (e.g., p-Cyclin D1).

    • Flow Cytometry: Fix and stain the cells to analyze cell cycle distribution.

    • qPCR: Extract RNA to analyze the expression of target genes.

  • Data Analysis: Quantify the results for each time point and plot the data to determine the incubation time that provides the optimal effect.

Mandatory Visualization

DYRK1B_Signaling_Pathway cluster_upstream Upstream Regulation cluster_dyrk DYRK1B Regulation cluster_downstream Downstream Effects Growth_Factors Growth Factors Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases Growth_Factors->Receptor_Tyrosine_Kinases Signaling_Cascade Signaling Cascade (e.g., RAS/MAPK) Receptor_Tyrosine_Kinases->Signaling_Cascade DYRK1B_Gene DYRK1B Gene Transcription Signaling_Cascade->DYRK1B_Gene DYRK1B_Protein DYRK1B Protein DYRK1B_Gene->DYRK1B_Protein p_Cyclin_D1 p-Cyclin D1 (Thr286) DYRK1B_Protein->p_Cyclin_D1 Phosphorylation p21_p27 p21 / p27 DYRK1B_Protein->p21_p27 Phosphorylation This compound This compound This compound->DYRK1B_Protein Cyclin_D1 Cyclin D1 Cyclin_D1->p_Cyclin_D1 Cell_Cycle_Progression G1/S Transition p_Cyclin_D1->Cell_Cycle_Progression p21_p27->Cell_Cycle_Progression Cell_Cycle_Arrest G1 Arrest

Caption: Simplified signaling pathway of DYRK1B and its inhibition by this compound.

Experimental_Workflow Start Start Cell_Seeding 1. Seed Cells Start->Cell_Seeding Overnight_Incubation 2. Incubate Overnight Cell_Seeding->Overnight_Incubation AZ191_Treatment 3. Treat with this compound (and Vehicle Control) Overnight_Incubation->AZ191_Treatment Time_Course_Incubation 4. Incubate for Various Time Points AZ191_Treatment->Time_Course_Incubation Sample_Harvest 5. Harvest Cells Time_Course_Incubation->Sample_Harvest Endpoint_Analysis 6. Analyze Endpoint (e.g., Western, Flow) Sample_Harvest->Endpoint_Analysis Data_Analysis 7. Analyze Data Endpoint_Analysis->Data_Analysis Optimal_Time Determine Optimal Incubation Time Data_Analysis->Optimal_Time

Caption: Workflow for optimizing this compound incubation time.

References

How to determine the optimal working concentration of AZ191

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to determining the optimal working concentration of AZ191, a potent and selective DYRK1B inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor that potently and selectively targets Dual-specificity tyrosine-phosphorylation-regulated kinase 1B (DYRK1B).[1][2][3][4] DYRK1B is a protein kinase that plays a role in cell cycle regulation, particularly in the G1/S phase transition.[3] this compound inhibits the kinase activity of DYRK1B, thereby affecting downstream signaling pathways involved in cell proliferation and survival.[2][3]

Q2: What is the reported potency of this compound?

The potency of this compound has been determined in various assays:

Assay TypeTargetIC50Reference
Cell-free kinase assayDYRK1B17 nM[1][4]
Cell-free kinase assayDYRK1A88 nM[4]
Cell-free kinase assayDYRK21,890 nM[4]
Cell-based assay (SW872 cells)Proliferation3.183 µM[2]
Cell-based assay (SW982 cells)Proliferation1.279 µM[2]

Q3: How should I prepare and store this compound?

For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[1] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) and store it at -20°C or -80°C for long-term stability.[2] Working solutions can be prepared by diluting the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically <0.1%) to avoid solvent-induced toxicity.

Troubleshooting Guide

Issue 1: No significant effect of this compound on my cells.

Possible CauseSuggested Solution
Suboptimal concentration: The concentration of this compound may be too low for your specific cell line or assay.Perform a dose-response experiment to determine the optimal concentration (see Experimental Protocols section). Start with a broad range of concentrations (e.g., 10 nM to 10 µM) based on published IC50 values.
Cell line resistance: Your cell line may not be sensitive to DYRK1B inhibition.Research the expression level of DYRK1B in your cell line. Consider using a positive control cell line known to be sensitive to this compound.
Incorrect compound handling: The compound may have degraded due to improper storage or multiple freeze-thaw cycles.Prepare fresh dilutions from a new stock solution. Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it after the initial preparation.
Assay-specific issues: The chosen assay may not be sensitive enough to detect the effects of this compound.Try a more sensitive or direct assay. For example, if a viability assay shows no effect, assess the phosphorylation of a known DYRK1B substrate via Western blot.

Issue 2: High level of cell death even at low concentrations of this compound.

Possible CauseSuggested Solution
High sensitivity of the cell line: Your cells may be particularly sensitive to DYRK1B inhibition.Lower the concentration range in your dose-response experiment.
Off-target effects: At higher concentrations, this compound may inhibit other kinases, leading to toxicity.[5]Use the lowest effective concentration that gives you the desired biological effect to minimize off-target effects.
Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.Ensure the final concentration of DMSO in your cell culture medium is below 0.1%.

Issue 3: Inconsistent results between experiments.

Possible CauseSuggested Solution
Variability in cell culture: Differences in cell passage number, confluency, or health can affect results.Use cells within a consistent passage number range. Ensure cells are healthy and at a consistent confluence at the time of treatment.
Inaccurate dilutions: Errors in preparing serial dilutions can lead to variability.Prepare fresh dilutions for each experiment and use calibrated pipettes.
Edge effects in multi-well plates: Evaporation from the outer wells of a plate can concentrate the compound and affect cell growth.Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media to maintain humidity.

Experimental Protocols

Protocol 1: Determining the Optimal Working Concentration using a Cell Viability Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on your cell line of interest using a colorimetric cell viability assay like MTT or MTS.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay)

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of this compound in complete cell culture medium. A common starting range is from 10 µM down to 1 nM. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • Viability Assay:

    • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution and incubate until the formazan crystals are dissolved.

    • For MTS assay: Add the MTS reagent and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control.

    • Plot the normalized values against the logarithm of the this compound concentration.

    • Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Protocol 2: Confirming Target Engagement by Western Blot

This protocol describes how to confirm that this compound is inhibiting its target, DYRK1B, by assessing the phosphorylation of a downstream substrate. A known substrate of DYRK1B is Cyclin D1 at threonine 286 (p-Cyclin D1 T286).

Materials:

  • This compound

  • Your cell line of interest

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-Cyclin D1 (T286), anti-total Cyclin D1, anti-DYRK1B, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blot equipment and reagents

Procedure:

  • Cell Treatment: Treat your cells with a range of this compound concentrations (based on your IC50 determination) for a specific time point (e.g., 24 hours). Include a vehicle control.

  • Cell Lysis: Harvest the cells and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against p-Cyclin D1 (T286).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Stripping and Reprobing: To ensure equal protein loading and to assess total protein levels, you can strip the membrane and re-probe it with antibodies against total Cyclin D1, DYRK1B, and the loading control.

  • Data Analysis: Quantify the band intensities and normalize the p-Cyclin D1 signal to the total Cyclin D1 and/or the loading control. A decrease in the p-Cyclin D1 signal with increasing this compound concentration indicates target engagement.

Visualizations

AZ191_Mechanism_of_Action cluster_phosphorylation Phosphorylation This compound This compound DYRK1B DYRK1B (Kinase) This compound->DYRK1B Inhibits CyclinD1 Cyclin D1 DYRK1B->CyclinD1 Phosphorylates pCyclinD1 p-Cyclin D1 (T286) CellCycle_Progression G1/S Phase Progression CyclinD1->CellCycle_Progression Proteasomal_Degradation Proteasomal Degradation pCyclinD1->Proteasomal_Degradation Proteasomal_Degradation->CellCycle_Progression Inhibits

Caption: Mechanism of action of this compound.

Optimal_Concentration_Workflow start Start dose_response Perform Dose-Response (e.g., Cell Viability Assay) start->dose_response calculate_ic50 Calculate IC50 dose_response->calculate_ic50 target_engagement Confirm Target Engagement (e.g., Western Blot for p-Substrate) calculate_ic50->target_engagement select_concentration Select Optimal Concentration (e.g., 1-10x IC50) target_engagement->select_concentration downstream_exp Proceed to Downstream Experiments select_concentration->downstream_exp

Caption: Workflow for determining the optimal working concentration of this compound.

Troubleshooting_Logic start Experiment Start no_effect No significant effect observed? start->no_effect check_concentration Check Concentration Range (Perform wider dose-response) no_effect->check_concentration Yes high_toxicity High toxicity observed? no_effect->high_toxicity No check_cell_line Verify Cell Line Sensitivity (Check DYRK1B expression) check_concentration->check_cell_line check_compound Verify Compound Integrity (Use fresh stock) check_cell_line->check_compound lower_concentration Lower Concentration Range high_toxicity->lower_concentration Yes inconsistent_results Inconsistent results? high_toxicity->inconsistent_results No check_dmso Check Final DMSO Concentration lower_concentration->check_dmso standardize_cells Standardize Cell Culture (Passage number, confluency) inconsistent_results->standardize_cells Yes end Successful Experiment inconsistent_results->end No pipetting_accuracy Ensure Pipetting Accuracy standardize_cells->pipetting_accuracy

Caption: Troubleshooting logic for this compound experiments.

References

AZ191 cytotoxicity at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AZ191, a potent and selective inhibitor of dual-specificity tyrosine phosphorylation-regulated kinase 1B (DYRK1B). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their studies with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective ATP-competitive inhibitor of DYRK1B. In cell-free assays, it exhibits a high degree of selectivity for DYRK1B over other kinases, including the closely related DYRK1A. By inhibiting DYRK1B, this compound can modulate various cellular processes, including cell cycle progression and apoptosis. A key downstream effect of DYRK1B inhibition by this compound is the stabilization of Cyclin D1, a crucial regulator of the G1-S phase transition in the cell cycle.

Q2: What is the recommended starting concentration for in vitro experiments?

A2: The effective concentration of this compound can vary significantly depending on the cell line and the specific endpoint being measured. For initial experiments, a dose-response study is recommended, typically ranging from 0.1 µM to 20 µM. Based on published data, concentrations in the low micromolar range (1-5 µM) are often sufficient to observe significant biological effects, such as inhibition of cell proliferation and induction of apoptosis in sensitive cell lines.

Q3: How should I dissolve and store this compound?

A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is advisable to store the DMSO stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration in your experimental setup is consistent across all conditions and ideally does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Q4: At what concentrations is this compound expected to be cytotoxic?

A4: Cytotoxicity is cell line-dependent. While this compound is designed to inhibit cell proliferation, significant cytotoxicity, often through the induction of apoptosis, is typically observed at higher concentrations. In some cell lines, cytotoxic effects can be seen at concentrations as low as 1-5 µM after prolonged exposure (e.g., 48-72 hours). At concentrations of 20 µM and above, more pronounced and rapid cytotoxicity is expected in many cancer cell lines.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent IC50 values between experiments 1. Variability in cell seeding density.2. Differences in cell passage number or health.3. Inaccurate serial dilutions of this compound.4. Fluctuation in incubation time.5. Contamination of cell cultures.1. Ensure consistent cell seeding density across all plates and experiments.2. Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination.3. Prepare fresh serial dilutions for each experiment from a validated stock solution.4. Maintain a consistent incubation time for all experiments.5. Regularly monitor cell cultures for any signs of contamination.
High background cytotoxicity in vehicle control (DMSO) 1. Final DMSO concentration is too high.2. Cells are particularly sensitive to DMSO.1. Ensure the final DMSO concentration does not exceed 0.1%. If higher concentrations are necessary, include a corresponding vehicle control.2. Test the DMSO tolerance of your specific cell line by running a dose-response curve for DMSO alone.
No significant effect of this compound at expected concentrations 1. The cell line is resistant to DYRK1B inhibition.2. The this compound stock solution has degraded.3. Insufficient incubation time to observe an effect.1. Confirm DYRK1B expression in your cell line of interest. Consider using a positive control cell line known to be sensitive to this compound.2. Prepare a fresh stock solution of this compound.3. Increase the incubation time (e.g., from 24 to 48 or 72 hours).
Observed off-target effects 1. Use of excessively high concentrations of this compound.2. The specific cell line may have unique sensitivities.1. Use the lowest effective concentration of this compound possible to achieve the desired biological effect. Perform dose-response experiments to identify the optimal concentration.2. Characterize any unexpected phenotypes and consider if they align with known off-target effects of kinase inhibitors. If possible, use a secondary, structurally distinct DYRK1B inhibitor to confirm that the observed phenotype is on-target.

Quantitative Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound for cell growth/viability in various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Assay Duration
SW872Liposarcoma3.1835 days
SW982Liposarcoma1.2795 days
HT-22Mouse Hippocampal27.848 hours
MDA-MB-231Triple-Negative Breast CancerInduces cell death at 20 µMNot specified

Note: IC50 values can vary based on the specific assay conditions and cell line characteristics.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the overnight culture medium and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control for the desired time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with ice-cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment: Seed cells and treat with this compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix by adding the cell pellet dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry. The data will show the distribution of cells in the G1, S, and G2/M phases of the cell cycle.

Visualizations

AZ191_Signaling_Pathway cluster_inhibition cluster_cell_cycle Cell Cycle Regulation This compound This compound DYRK1B DYRK1B This compound->DYRK1B Inhibition CyclinD1 Cyclin D1 DYRK1B->CyclinD1 Degradation p21 p21 DYRK1B->p21 Stabilization p27 p27 DYRK1B->p27 Stabilization G1_S_Transition G1/S Phase Transition CyclinD1->G1_S_Transition Promotes p21->G1_S_Transition Inhibits p27->G1_S_Transition Inhibits

Caption: this compound inhibits DYRK1B, leading to altered regulation of key cell cycle proteins.

Experimental_Workflow_Cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cell Culture (Select appropriate cell line) AZ191_Prep 2. This compound Stock Preparation (DMSO) Treatment 4. Treat with this compound (Dose-response) AZ191_Prep->Treatment Seeding 3. Seed Cells (e.g., 96-well plate) Seeding->Treatment Incubation 5. Incubate (24-72 hours) Treatment->Incubation Viability 6a. Cell Viability (e.g., MTT Assay) Incubation->Viability Apoptosis 6b. Apoptosis (e.g., Annexin V) Incubation->Apoptosis Cell_Cycle 6c. Cell Cycle (e.g., PI Staining) Incubation->Cell_Cycle

Troubleshooting AZ191 precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AZ191, a potent and selective inhibitor of DYRK1B kinase. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell culture and to troubleshoot common issues, particularly precipitation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor that potently and selectively targets the dual-specificity tyrosine-phosphorylation-regulated kinase 1B (DYRK1B). Its mechanism of action involves the inhibition of the serine/threonine kinase activity of DYRK1B. This inhibition affects the phosphorylation of downstream targets involved in cell cycle regulation, including Cyclin D1, p21Cip1, and p27Kip1. By inhibiting DYRK1B, this compound can influence cell cycle progression and survival.

Q2: What is the recommended solvent for preparing this compound stock solutions?

The recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (DMSO). This compound is readily soluble in DMSO, with a reported solubility of up to 86 mg/mL. It is crucial to use anhydrous, high-quality DMSO to avoid moisture absorption, which can reduce the solubility of the compound.

Q3: What are typical working concentrations of this compound in cell culture?

The effective working concentration of this compound can vary depending on the cell line and the specific experimental goals. However, published studies have used a wide range of concentrations, typically from 0.01 µM to 60 µM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q4: How should I store this compound stock solutions?

For long-term storage, it is recommended to store this compound stock solutions at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can degrade the compound and affect its activity, it is best to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guide: this compound Precipitation in Cell Culture Media

Precipitation of small molecule inhibitors like this compound in aqueous cell culture media is a common issue that can significantly impact experimental results. Here are some common causes and solutions to address this problem.

Problem: I observed a precipitate in my cell culture medium after adding this compound.

This is a frequent challenge, as this compound is insoluble in water. The following steps can help you troubleshoot and prevent precipitation.

Immediate Corrective Actions
  • Visual Confirmation: Gently swirl the culture flask or plate and observe if the precipitate redissolves. If it does not, it is likely true precipitation.

  • Microscopic Examination: Examine the culture under a microscope to distinguish between compound precipitation and other issues like bacterial or fungal contamination. Precipitates often appear as crystalline or amorphous particles.

  • Centrifugation and Media Change: If the precipitate is significant, you can centrifuge the plate or tube at a low speed to pellet the precipitate and carefully aspirate the supernatant. Replace with fresh media containing the correctly prepared this compound working solution.

Root Cause Analysis and Preventative Measures

The table below outlines potential causes of this compound precipitation and provides detailed solutions to prevent this issue in future experiments.

Potential Cause Explanation Recommended Solution
High Final DMSO Concentration While this compound is soluble in DMSO, adding a large volume of the DMSO stock to the aqueous media can cause the compound to crash out of solution.Keep the final concentration of DMSO in the cell culture medium as low as possible, ideally below 0.5% (v/v). Prepare a more concentrated stock solution of this compound in DMSO so that a smaller volume is needed to achieve the desired final concentration in your media.
Rapid Temperature Change A sudden change in temperature, such as adding a cold stock solution directly to warm media, can decrease the solubility of the compound and lead to precipitation.Allow the this compound stock solution to come to room temperature before adding it to your pre-warmed cell culture media.
Inadequate Mixing Insufficient mixing upon addition of the this compound stock solution to the media can create localized high concentrations of the compound, leading to precipitation.Add the this compound stock solution dropwise to the cell culture media while gently vortexing or swirling the media to ensure rapid and thorough mixing. Avoid vigorous shaking that could damage cells.
Interaction with Media Components Components in the cell culture media, such as salts, proteins in serum, or other supplements, can interact with this compound and reduce its solubility.If you suspect an interaction with serum, you can try adding this compound to serum-free media first, mixing well, and then adding the serum. Alternatively, test the solubility of this compound in your basal media without any supplements.
Incorrect Stock Solution Preparation If the initial this compound stock solution in DMSO is not fully dissolved, adding it to the media will introduce undissolved particles that can act as seeds for further precipitation.Ensure that the this compound powder is completely dissolved in DMSO before making your final working solution. Gentle warming (e.g., in a 37°C water bath) and vortexing can aid in dissolution.

Experimental Protocols

Protocol for Preparing this compound Stock and Working Solutions

This protocol provides a general guideline for preparing this compound solutions to minimize the risk of precipitation.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Pre-warmed sterile cell culture medium

Procedure:

  • Prepare a Concentrated Stock Solution (e.g., 10 mM):

    • Calculate the amount of this compound powder needed to make a 10 mM stock solution in your desired volume of DMSO. (Molecular Weight of this compound = 429.52 g/mol )

    • Aseptically weigh the this compound powder and transfer it to a sterile microcentrifuge tube.

    • Add the calculated volume of sterile DMSO to the tube.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

    • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

  • Prepare the Final Working Solution:

    • Thaw an aliquot of the 10 mM this compound stock solution and allow it to come to room temperature.

    • Pre-warm your cell culture medium to 37°C.

    • Calculate the volume of the 10 mM stock solution needed to achieve your desired final concentration in the cell culture medium.

    • While gently swirling the pre-warmed media, add the calculated volume of the this compound stock solution dropwise.

    • Mix the final working solution thoroughly but gently before adding it to your cells.

Visualizations

DYRK1B Signaling Pathway

The following diagram illustrates the central role of DYRK1B in cell cycle regulation and its inhibition by this compound.

DYRK1B_Signaling_Pathway This compound This compound DYRK1B DYRK1B This compound->DYRK1B Inhibits CyclinD1 Cyclin D1 DYRK1B->CyclinD1 Phosphorylates for Degradation p21 p21 DYRK1B->p21 Upregulates p27 p27 DYRK1B->p27 Upregulates CellCycleProgression G1/S Phase Progression CyclinD1->CellCycleProgression Promotes Degradation Degradation CyclinD1->Degradation p21->CellCycleProgression Inhibits p27->CellCycleProgression Inhibits Inhibition Inhibition

Caption: Simplified signaling pathway of DYRK1B and its inhibition by this compound.

Troubleshooting Workflow for this compound Precipitation

This workflow provides a logical sequence of steps to address precipitation issues.

Troubleshooting_Workflow start Precipitate Observed in Cell Culture Media check_contamination Microscopic Examination: Precipitate or Contamination? start->check_contamination contamination Follow Contamination Protocol check_contamination->contamination Contamination check_stock Review Stock Solution Preparation check_contamination->check_stock Precipitate check_dilution Review Dilution Procedure check_stock->check_dilution optimize_dmso Optimize Final DMSO Concentration (<0.5%) check_dilution->optimize_dmso optimize_mixing Improve Mixing Technique (Dropwise addition to swirling media) optimize_dmso->optimize_mixing optimize_temp Equilibrate Reagents to Room/Culture Temperature optimize_mixing->optimize_temp test_media_components Test Solubility in Basal Media vs. Complete Media optimize_temp->test_media_components successful_resolution Precipitation Resolved test_media_components->successful_resolution

Caption: A logical workflow for troubleshooting this compound precipitation.

Impact of serum concentration on AZ191 activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for troubleshooting experiments involving the DYRK1B inhibitor, AZ191, with a particular focus on the impact of serum concentration on its activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a potent and selective small molecule inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1B (DYRK1B). In cell-free assays, it has an IC50 of 17 nM for DYRK1B, showing approximately 5-fold and 110-fold selectivity over DYRK1A and DYRK2, respectively.[1]

Q2: What is the mechanism of action of this compound?

A2: this compound functions by inhibiting the serine/threonine kinase activity of DYRK1B.[1] This inhibition prevents the phosphorylation of downstream targets. One key substrate of DYRK1B is Cyclin D1, a crucial regulator of the G1-S phase transition in the cell cycle. DYRK1B phosphorylates Cyclin D1 at Threonine 286, which promotes its degradation. By inhibiting DYRK1B, this compound can lead to the accumulation of Cyclin D1.

Q3: How does serum concentration in cell culture media affect the apparent activity of this compound?

A3: The concentration of serum, most commonly Fetal Bovine Serum (FBS), in cell culture media can significantly impact the apparent potency (IC50) of this compound in cell-based assays. Components of serum, particularly proteins like albumin, can bind to small molecule inhibitors like this compound. This protein binding reduces the concentration of free, unbound this compound that is available to enter cells and interact with its target, DYRK1B. Consequently, a higher total concentration of this compound is required to achieve the same level of inhibition in the presence of higher serum concentrations, leading to an increase in the apparent IC50 value. This phenomenon is often referred to as an "IC50 shift".

Q4: I am observing a lower-than-expected potency for this compound in my cell-based assay. What could be the cause?

A4: A common reason for lower-than-expected potency of a kinase inhibitor in cell-based assays is the presence of serum. If your assay medium contains a high percentage of serum (e.g., 10% or 20% FBS), a significant fraction of this compound may be sequestered by serum proteins, reducing its effective concentration. Consider the troubleshooting guide below for suggestions on how to address this.

Q5: Are there any known downstream effects of this compound treatment in cells?

A5: Yes, in addition to affecting Cyclin D1 levels, treatment with this compound has been shown to strongly inhibit the levels of the cell-cycle regulators p21Cip1 and p27Kip1, leading to an increase in cell-cycle progression in certain cell lines.[1]

Troubleshooting Guide

Issue: High Variability in this compound Potency Between Experiments
  • Possible Cause: Inconsistent serum concentration.

    • Solution: Ensure that the same type and percentage of serum are used across all experiments. Document the serum lot number, as lot-to-lot variability in protein content can also affect results.

  • Possible Cause: Cell density and health.

    • Solution: Standardize cell seeding density and ensure cells are in a logarithmic growth phase and have high viability at the start of the experiment.

Issue: Apparent IC50 of this compound is Significantly Higher than Published Values
  • Possible Cause: High serum concentration in the assay medium.

    • Solution:

      • Reduce Serum Concentration: If your cell line can tolerate it, perform the assay in a medium with a lower serum concentration (e.g., 0.5-2% FBS) or in a serum-free medium for the duration of the drug treatment.

      • Conduct an IC50 Shift Assay: To quantify the effect of serum, determine the IC50 of this compound in parallel assays with varying concentrations of serum (e.g., 0%, 2%, 5%, 10%). This will help you understand the impact of serum protein binding on your specific assay system.

      • Equilibration Time: Ensure that the cells are pre-incubated with the serum-containing medium for a consistent period before adding this compound to allow for equilibration.

  • Possible Cause: Compound stability and solubility.

    • Solution: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. When diluting to the final concentration in aqueous media, ensure that the compound does not precipitate. The final DMSO concentration in the assay should be kept low (typically <0.5%) and be consistent across all wells, including controls.

Quantitative Data

Serum Concentration (%)Expected Apparent IC50 of this compound (µM)Rationale
0 (Serum-Free)0.1 - 0.5In the absence of serum proteins, a lower concentration of this compound is needed to achieve 50% inhibition, as the free concentration is maximized. The value will be higher than the cell-free IC50 due to cellular uptake and other factors.
20.5 - 1.5A low concentration of serum will lead to some protein binding, increasing the apparent IC50 compared to serum-free conditions.
51.0 - 2.5With an increased amount of serum proteins, more this compound is sequestered, further increasing the apparent IC50.
101.5 - 4.0At a standard cell culture serum concentration, a significant IC50 shift is expected due to substantial protein binding.
20> 4.0High serum concentrations will result in the highest apparent IC50 values, as a larger proportion of the inhibitor is bound to serum proteins.

Experimental Protocols

Protocol: Determining the Effect of Serum on this compound IC50 in a Cell Proliferation Assay
  • Cell Seeding:

    • Culture your cells of interest in their recommended growth medium.

    • Harvest logarithmically growing cells and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in a volume of 100 µL of their respective growth medium containing 10% FBS.

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Preparation of Serum-Containing Media and this compound Dilutions:

    • Prepare separate batches of cell culture medium containing different concentrations of FBS (e.g., 0%, 2%, 5%, and 10%).

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the this compound stock solution in each of the prepared serum-containing media to achieve 2x the final desired concentrations.

  • Treatment:

    • After 24 hours of cell attachment, carefully remove the existing medium from the wells.

    • Add 100 µL of the appropriate serum-containing medium (with or without this compound) to each well. Include vehicle control (e.g., 0.1% DMSO) for each serum condition.

    • Incubate the plates for 72 hours (or a time course determined to be optimal for your cell line) at 37°C in a 5% CO2 incubator.

  • Cell Viability Assessment (e.g., using MTT assay):

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance readings to the vehicle-treated control wells for each serum condition.

    • Plot the normalized cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value for each serum concentration.

Visualizations

AZ191_Signaling_Pathway This compound This compound DYRK1B DYRK1B This compound->DYRK1B inhibits CCND1 Cyclin D1 (CCND1) DYRK1B->CCND1 phosphorylates (Thr286) p21_p27 p21Cip1 / p27Kip1 DYRK1B->p21_p27 promotes expression Degradation Proteasomal Degradation CCND1->Degradation G1_S_Transition G1/S Phase Transition CCND1->G1_S_Transition promotes Cell_Cycle_Arrest Cell Cycle Arrest p21_p27->Cell_Cycle_Arrest induces

Caption: this compound Signaling Pathway.

Experimental_Workflow_IC50_Shift cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Seed_Cells Seed Cells in 96-well plate Treat_Cells Treat Cells with this compound in different serum media Seed_Cells->Treat_Cells Prepare_Media Prepare Media with Varying Serum % Prepare_this compound Prepare this compound Serial Dilutions Prepare_Media->Prepare_this compound Prepare_this compound->Treat_Cells Incubate Incubate for 72h Treat_Cells->Incubate Viability_Assay Perform Cell Viability Assay Incubate->Viability_Assay Data_Analysis Analyze Data and Calculate IC50 Viability_Assay->Data_Analysis

Caption: IC50 Shift Experimental Workflow.

References

Validation & Comparative

A Comparative Guide to AZ191 and Other Commercially Available DYRK1B Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of AZ191 with other commercially available inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinase 1B (DYRK1B), a key regulator in various cellular processes, including cell cycle progression and oncogenesis. The information presented is supported by experimental data to aid researchers in selecting the most appropriate inhibitor for their studies.

Introduction to DYRK1B

DYRK1B is a serine/threonine kinase that plays a crucial role in cellular functions such as cell cycle regulation, differentiation, and signal transduction. Its dysregulation has been implicated in several diseases, including cancer, making it an attractive target for therapeutic intervention. A variety of small molecule inhibitors targeting DYRK1B are commercially available, each with distinct potency and selectivity profiles.

Quantitative Comparison of DYRK1B Inhibitors

The following table summarizes the in vitro potency and selectivity of this compound against other known commercially available DYRK1B inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness.

InhibitorDYRK1B IC50 (nM)DYRK1A IC50 (nM)DYRK2 IC50 (nM)Other Notable Kinase Targets (IC50)
This compound 17[1], 66[2]88[1], 188[2]1890[1]MEK5, PRKD2, RPS6KA4, YSK4, CIT, DRAK1, MKNK2 (at 1 µM)
Harmine 115[2]97[2]~60-fold higher than DYRK1AMAOs, PPARγ, CLKs, 5-HT2A receptor (Ki: 397 nM)[3]
INDY 230[4][5][6]240[4][5][6]>90% inhibition at 10 µMCLK1, CLK4, DYRK3, CSNK1D, PIM1 (>90% inhibition at 10 µM)[5]
TC-S 7004 68[7]22[7]-Selective over a panel of other kinases[7]
GSK 626616 Similar to DYRK1/3Similar to DYRK2/3Similar to DYRK1/3DYRK3 (0.7 nM)[8][9][10], ~20-fold selective over Casein Kinase 2
Leucettinib-21 6.7[11]2.4[11]-CLK1 (12 nM), CLK2 (33 nM), CLK4 (5 nM)[11]
AZ Dyrk1B 33 39[11]16.8[11]254[11]DYRK3 (430 nM), No inhibition of DYRK4 (>30 µM)[11]

DYRK1B Signaling Pathway

DYRK1B is a downstream effector in multiple signaling cascades. A primary role of DYRK1B is the regulation of the cell cycle, particularly the G1/S transition. It directly phosphorylates Cyclin D1 at Threonine 286, which promotes its degradation and leads to cell cycle arrest. Additionally, DYRK1B has been linked to the Hedgehog signaling pathway, a critical regulator of embryonic development and tumorigenesis.

DYRK1B_Signaling_Pathway Extracellular_Signal Extracellular Signals (e.g., Growth Factors, Hh ligand) Receptor Receptor Tyrosine Kinases / Patched-Smoothened Extracellular_Signal->Receptor Upstream_Kinases Upstream Kinases (e.g., ERK1/2) Receptor->Upstream_Kinases Hedgehog_Pathway Hedgehog Signaling (Gli activation) Receptor->Hedgehog_Pathway DYRK1B DYRK1B Upstream_Kinases->DYRK1B Activates CyclinD1 Cyclin D1 DYRK1B->CyclinD1 Phosphorylates (Thr286) CDK46 CDK4/6 CyclinD1->CDK46 CyclinD1_Degradation Cyclin D1 Degradation CyclinD1->CyclinD1_Degradation Rb Rb CDK46->Rb Phosphorylates CDK46->Rb E2F E2F Rb->E2F Inhibits G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Promotes Hedgehog_Pathway->DYRK1B Potential Regulation Kinase_Assay_Workflow Start Start Prepare_Reaction Prepare Kinase Reaction Mix (DYRK1B, Substrate, ATP) Start->Prepare_Reaction Add_Inhibitor Add Inhibitor (Varying Concentrations) Prepare_Reaction->Add_Inhibitor Incubate Incubate (e.g., 30°C, 60 min) Add_Inhibitor->Incubate Stop_Reaction Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) Incubate->Stop_Reaction Generate_Signal Convert ADP to ATP & Generate Luminescence (Kinase Detection Reagent) Stop_Reaction->Generate_Signal Measure_Luminescence Measure Luminescence Generate_Signal->Measure_Luminescence Analyze_Data Analyze Data (Calculate IC50) Measure_Luminescence->Analyze_Data End End Analyze_Data->End

References

Validating AZ191 On-Target Effects Through siRNA Knockdown of DYRK1B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the on-target effects of the selective DYRK1B inhibitor, AZ191, with the effects of small interfering RNA (siRNA) knockdown of the DYRK1B protein. The experimental data presented herein supports the specific action of this compound on its intended target.

Introduction

This compound is a potent and selective inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1B (DYRK1B).[1][2][3] DYRK1B is implicated in various cellular processes, including cell cycle regulation and apoptosis, and is a potential therapeutic target in oncology.[4] To ensure that the pharmacological effects of this compound are a direct result of its interaction with DYRK1B, a common and robust validation method is to compare its activity with the phenotype induced by siRNA-mediated knockdown of DYRK1B. This guide outlines the experimental framework and presents key data for this validation process.

Signaling Pathway and Experimental Logic

The following diagram illustrates the signaling pathway involving DYRK1B and the mechanism of action of this compound, as well as the rationale for using siRNA to validate its on-target effects.

cluster_0 Cellular Context cluster_1 Experimental Interventions DYRK1B DYRK1B CyclinD1 Cyclin D1 DYRK1B->CyclinD1 Phosphorylates (Thr286) Degradation Proteasomal Degradation CyclinD1->Degradation Promotes G1_S_Transition G1/S Phase Transition CyclinD1->G1_S_Transition Promotes This compound This compound This compound->DYRK1B Inhibits siRNA DYRK1B siRNA siRNA->DYRK1B Knocks Down Expression

Figure 1: DYRK1B Signaling and Inhibition

Experimental Protocols

A detailed methodology for validating the on-target effects of this compound using siRNA knockdown of DYRK1B is provided below.

1. Cell Culture and Reagents

  • Cell Lines: Human cancer cell lines with detectable DYRK1B expression (e.g., PANC-1, SW872, SW982).

  • Culture Medium: Appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics.

  • siRNA: Pre-designed and validated siRNA targeting DYRK1B and a non-targeting control siRNA.

  • Transfection Reagent: A suitable lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX).

  • This compound: Stock solution of this compound dissolved in DMSO.

  • Antibodies: Primary antibodies for DYRK1B, Cyclin D1, Bcl-2, p21, survivin, and a loading control (e.g., GAPDH or β-actin). Corresponding secondary antibodies.

2. siRNA Transfection

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • For each well, dilute the DYRK1B siRNA or non-targeting control siRNA in serum-free medium.

    • In a separate tube, dilute the transfection reagent in serum-free medium and incubate for 5 minutes.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 20-30 minutes at room temperature to allow for complex formation.

  • Transfection: Add the siRNA-lipid complexes to the cells in complete growth medium.

  • Incubation: Incubate the cells for 48-72 hours to allow for sufficient knockdown of the target protein. The optimal time should be determined empirically.

3. This compound Treatment

  • Following the initial 24-48 hours of siRNA transfection, replace the medium with fresh complete growth medium containing either DMSO (vehicle control) or the desired concentration of this compound.

  • Incubate the cells for an additional 24 hours or a time course determined by the specific experimental endpoint.

4. Western Blot Analysis

  • Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for validating this compound's on-target effects.

start Start seed_cells Seed Cells in 6-well Plates start->seed_cells transfect Transfect with DYRK1B siRNA or Control siRNA seed_cells->transfect incubate_kd Incubate for 48-72h for Knockdown transfect->incubate_kd treat Treat with this compound or DMSO (Vehicle) incubate_kd->treat incubate_treat Incubate for 24h treat->incubate_treat harvest Harvest Cells and Prepare Lysates incubate_treat->harvest western_blot Western Blot Analysis harvest->western_blot analyze Analyze Protein Levels (DYRK1B, Cyclin D1, etc.) western_blot->analyze end End analyze->end

Figure 2: Experimental Workflow

Data Presentation

The following tables summarize the quantitative data comparing the effects of this compound and DYRK1B siRNA.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

KinaseIC₅₀ (nM)Selectivity vs. DYRK1B
DYRK1B171x
DYRK1A88~5-fold
DYRK21890~110-fold

Data sourced from multiple studies.[4][5]

Table 2: Comparison of this compound and DYRK1B siRNA Effects on Apoptosis-Related Proteins

Treatment GroupBcl-2 Expressionp21 ExpressionSurvivin Expression
Control (Vehicle + Control siRNA)BaselineBaselineBaseline
This compound TreatmentDownregulatedDownregulatedDownregulated
DYRK1B siRNA KnockdownDownregulatedDownregulatedDownregulated

Qualitative summary based on published findings.[6]

Conclusion

The experimental approach of comparing the effects of a small molecule inhibitor with those of siRNA-mediated target knockdown is a crucial step in drug development for on-target validation. The data presented here for this compound demonstrates that its pharmacological activity, including the downregulation of key anti-apoptotic proteins, is consistent with the effects observed upon direct knockdown of DYRK1B. This provides strong evidence that this compound exerts its cellular effects through the specific inhibition of DYRK1B, making it a valuable tool for further research and potential therapeutic development.

References

Confirming AZ191's Block on Cyclin D1 Degradation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison and detailed experimental protocols to validate the inhibitory effect of AZ191 on Cyclin D1 degradation. This compound is a potent and selective inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1B (DYRK1B).

DYRK1B plays a crucial role in cell cycle regulation by phosphorylating Cyclin D1 at threonine 288 (T288).[1] This phosphorylation event, in conjunction with phosphorylation at threonine 286 (T286) by glycogen synthase kinase 3β (GSK3β), marks Cyclin D1 for ubiquitination and subsequent proteasomal degradation.[1][2] By inhibiting DYRK1B, this compound is hypothesized to prevent this initial phosphorylation step, thereby stabilizing Cyclin D1 levels. This guide outlines the experimental framework to test this hypothesis.

Comparative Analysis of Cyclin D1 Regulation

To understand the impact of this compound, it is essential to compare its proposed mechanism with the established pathway of Cyclin D1 degradation. The following table summarizes the key molecular players and the expected effect of various treatments.

Treatment Target Mechanism of Action Expected Effect on Cyclin D1 Phosphorylation (T288) Expected Effect on Cyclin D1 Protein Levels
Vehicle Control (e.g., DMSO) -Baseline cellular activityNormalBaseline
This compound DYRK1BPotent and selective inhibition of DYRK1B kinase activity.[3]DecreaseIncrease/Stabilization
GSK3β Inhibitor (e.g., CHIR-99021) GSK3βInhibition of GSK3β kinase activity, preventing phosphorylation at T286.No direct effectIncrease/Stabilization
Proteasome Inhibitor (e.g., MG132) ProteasomeBlocks the degradation of ubiquitinated proteins, including Cyclin D1.No direct effectSignificant Increase

Visualizing the Signaling Pathway

The following diagram illustrates the established signaling pathway for Cyclin D1 degradation and the proposed point of intervention for this compound.

CyclinD1_Degradation_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CyclinD1 Cyclin D1 pCyclinD1_T288 p-Cyclin D1 (T288) DYRK1B DYRK1B DYRK1B->CyclinD1 P (T288) GSK3b GSK3β GSK3b->pCyclinD1_T288 P (T286) pCyclinD1_T286 p-Cyclin D1 (T286/T288) Ubiquitin Ubiquitin pCyclinD1_T286->Ubiquitin Ubiquitination Proteasome Proteasome Ubiquitin->Proteasome Degradation Degradation Products Proteasome->Degradation This compound This compound This compound->DYRK1B Inhibition

Figure 1: Proposed mechanism of this compound in the Cyclin D1 degradation pathway.

Experimental Protocols

To experimentally validate the inhibition of Cyclin D1 degradation by this compound, two key experiments are recommended: a Western Blot analysis to measure total Cyclin D1 protein levels and a Cycloheximide (CHX) Chase Assay to determine the protein's half-life.

Western Blot Analysis of Cyclin D1 Levels

Objective: To determine the effect of this compound on the steady-state protein levels of Cyclin D1.

Methodology:

  • Cell Culture and Treatment:

    • Plate a suitable cancer cell line known to express DYRK1B and Cyclin D1 (e.g., pancreatic or breast cancer cell lines) at an appropriate density.

    • Allow cells to adhere and grow for 24 hours.

    • Treat cells with a titration of this compound concentrations (e.g., 10 nM, 100 nM, 1 µM), a vehicle control (DMSO), and a positive control such as MG132 (10 µM) for a defined period (e.g., 6, 12, or 24 hours).

  • Protein Extraction:

    • Wash cells with ice-cold Phosphate Buffered Saline (PBS).

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in Tris-Buffered Saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody against Cyclin D1 overnight at 4°C.

    • Incubate with a loading control antibody (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities for Cyclin D1 and the loading control.

    • Normalize the Cyclin D1 signal to the loading control.

    • Compare the normalized Cyclin D1 levels across the different treatment groups.

Cycloheximide (CHX) Chase Assay

Objective: To directly measure the effect of this compound on the stability and half-life of Cyclin D1.

Methodology:

  • Cell Culture and Pre-treatment:

    • Plate cells as described for the Western Blot analysis.

    • Pre-treat cells with this compound (at a determined effective concentration) or vehicle control (DMSO) for a specified duration (e.g., 2-4 hours) to inhibit DYRK1B.

  • Inhibition of Protein Synthesis:

    • Add cycloheximide (CHX), a protein synthesis inhibitor, to all wells at a final concentration of 10-20 µg/mL. This marks time zero (t=0).

  • Time Course Collection:

    • Harvest cell lysates at various time points after CHX addition (e.g., 0, 30, 60, 90, 120 minutes).

  • Western Blot Analysis:

    • Perform Western blotting for Cyclin D1 and a loading control as described above for each time point.

  • Data Analysis:

    • Quantify and normalize Cyclin D1 band intensities for each time point.

    • Plot the normalized Cyclin D1 levels against time for both the this compound-treated and vehicle-treated groups.

    • Calculate the half-life (t½) of Cyclin D1 in each condition by fitting the data to a one-phase decay curve.

Experimental Workflow

The following diagram outlines the logical flow of the experimental procedures to confirm this compound's effect on Cyclin D1 degradation.

Experimental_Workflow start Start: Hypothesis This compound inhibits Cyclin D1 degradation exp1 Experiment 1: Western Blot for Steady-State Levels start->exp1 exp2 Experiment 2: Cycloheximide (CHX) Chase Assay start->exp2 treat1 Treat cells with Vehicle, This compound (titration), MG132 exp1->treat1 treat2 Pre-treat with Vehicle or this compound, then add CHX exp2->treat2 collect1 Collect lysates at end-point treat1->collect1 collect2 Collect lysates at time points (0, 30, 60... min) treat2->collect2 wb Western Blot for Cyclin D1 & Loading Control collect1->wb collect2->wb analysis1 Quantify & Compare Cyclin D1 Levels wb->analysis1 From Exp 1 analysis2 Quantify & Calculate Cyclin D1 Half-life wb->analysis2 From Exp 2 conclusion Conclusion: This compound stabilizes Cyclin D1 by inhibiting its degradation analysis1->conclusion analysis2->conclusion

Figure 2: Workflow for confirming this compound's effect on Cyclin D1 degradation.

By following these experimental protocols and comparing the results to known controls, researchers can effectively confirm and quantify the inhibitory effect of this compound on Cyclin D1 degradation, providing valuable data for drug development and further mechanistic studies.

References

Cross-reactivity of AZ191 with other protein kinases.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity of the protein kinase inhibitor AZ191 with other protein kinases. The information is compiled from publicly available experimental data to assist researchers in evaluating the selectivity of this compound.

Executive Summary

This compound is a potent inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1B (DYRK1B) with a reported IC50 of 17 nM.[1][2] While it demonstrates selectivity for DYRK1B over the closely related kinases DYRK1A and DYRK2, broader screening has identified off-target interactions.[1][2] This guide presents the available quantitative data on these interactions, details the experimental methodologies used for their determination, and provides a visual representation of a key signaling pathway influenced by DYRK1B.

Data Presentation

The following tables summarize the inhibitory activity of this compound against its primary target and other protein kinases.

Table 1: Inhibitory Activity of this compound against DYRK Family Kinases

Kinase TargetIC50 (nM)Selectivity vs. DYRK1BAssay Type
DYRK1B17-In vitro radioactivity-based substrate phosphorylation assay
DYRK1A885.2-foldIn vitro radioactivity-based substrate phosphorylation assay
DYRK21890111-foldIn vitro radioactivity-based substrate phosphorylation assay

Data sourced from the Chemical Probes Portal and a 2014 publication in the Biochemical Journal.[1][2][3][4]

Table 2: Off-Target Kinase Interactions of this compound Identified by KINOMEscan®

Off-Target Kinase
CIT
DRAK1
DYRK1A
MEK5
MKNK2
PRKD2
RPS6KA4
YSK4

Data sourced from the Chemical Probes Portal.[1]

Experimental Protocols

The data presented in this guide were generated using the following key experimental methodologies:

In Vitro Radioactivity-Based Substrate Phosphorylation Assay

This assay directly measures the catalytic activity of a kinase by quantifying the transfer of a radiolabeled phosphate group from ATP to a substrate.

Methodology:

  • Reaction Setup: The kinase of interest (e.g., purified DYRK1B, DYRK1A, or DYRK2) is incubated with a specific substrate peptide (e.g., Woodtide) in a kinase reaction buffer.[3]

  • Inhibitor Addition: Varying concentrations of the test compound (this compound) are added to the reaction mixture. A control reaction with no inhibitor (vehicle, e.g., DMSO) is also prepared.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of radiolabeled ATP, typically [γ-³²P]ATP.[3]

  • Incubation: The reaction mixtures are incubated at a controlled temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.

  • Termination of Reaction: The reaction is stopped, often by the addition of a solution that denatures the kinase, such as SDS-PAGE loading buffer.

  • Separation: The reaction products are separated by SDS-PAGE to resolve the phosphorylated substrate from the unreacted [γ-³²P]ATP.

  • Detection and Quantification: The gel is dried and exposed to a phosphor screen or autoradiography film. The amount of radioactivity incorporated into the substrate is quantified using a phosphorimager or densitometry.

  • IC50 Determination: The percentage of kinase inhibition at each this compound concentration is calculated relative to the control. The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is then determined by fitting the data to a dose-response curve.

KINOMEscan® Competitive Binding Assay (DiscoverX)

This is a high-throughput affinity-based assay that measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a large panel of kinases.

Methodology:

  • Assay Principle: The assay is based on a competitive binding format where a test compound (this compound) competes with a proprietary, immobilized ligand for binding to the kinase active site. The kinases are typically tagged with DNA for quantification by qPCR.

  • Assay Components:

    • Kinase Panel: A large panel of human kinases expressed and tagged.

    • Immobilized Ligand: A kinase-directed ligand is immobilized on a solid support (e.g., beads).

    • Test Compound: The inhibitor to be profiled (this compound).

  • Incubation: The DNA-tagged kinase, the immobilized ligand, and the test compound (at a fixed concentration, e.g., 1 µM) are incubated together to allow binding to reach equilibrium.

  • Separation: The solid support with the immobilized ligand and any bound kinase is separated from the unbound kinase.

  • Quantification: The amount of kinase bound to the solid support is quantified by qPCR of the associated DNA tag.

  • Data Analysis: The results are typically reported as "percent of control," where the control is the amount of kinase bound in the absence of the test compound. A lower percentage indicates a stronger interaction between the test compound and the kinase.

Mandatory Visualization

The following diagrams illustrate a key signaling pathway involving DYRK1B and the general workflow of a kinase inhibitor profiling experiment.

DYRK1B_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression cluster_regulation DYRK1B-Mediated Regulation G1 G1 Phase G1_S_Transition G1/S Transition G1->G1_S_Transition progresses to S_Phase S Phase G1_S_Transition->S_Phase DYRK1B DYRK1B CyclinD1 Cyclin D1 DYRK1B->CyclinD1 phosphorylates for degradation p21 p21 (CDKN1A) DYRK1B->p21 promotes expression p27 p27 (CDKN1B) DYRK1B->p27 promotes expression CyclinD1->G1_S_Transition promotes p21->G1_S_Transition inhibits p27->G1_S_Transition inhibits This compound This compound This compound->DYRK1B inhibits

Caption: DYRK1B's role in cell cycle regulation.

Kinase_Inhibitor_Profiling_Workflow cluster_biochemical Biochemical Assay cluster_binding Competitive Binding Assay (KINOMEscan®) b_start Purified Kinase + Substrate + [γ-³²P]ATP b_inhibitor Add Test Compound (e.g., this compound) b_start->b_inhibitor b_reaction Incubate b_inhibitor->b_reaction b_separation Separate Substrate from ATP (e.g., SDS-PAGE) b_reaction->b_separation b_quantify Quantify Phosphorylation b_separation->b_quantify b_ic50 Calculate IC50 b_quantify->b_ic50 c_start DNA-tagged Kinase + Immobilized Ligand c_inhibitor Add Test Compound (e.g., this compound) c_start->c_inhibitor c_incubation Incubate to Equilibrium c_inhibitor->c_incubation c_separation Remove Immobilized Ligand-Kinase Complex c_incubation->c_separation c_quantify Quantify Bound Kinase (via qPCR) c_separation->c_quantify c_selectivity Determine Selectivity Profile c_quantify->c_selectivity Title Kinase Inhibitor Profiling Workflow

Caption: Workflow for kinase inhibitor profiling.

References

Unveiling the Target Landscape of AZ191: A Mass Spectrometry-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the DYRK1B inhibitor AZ191 with other alternatives, supported by experimental data from mass spectrometry-based target validation studies. We delve into the specifics of its target profile, off-target effects, and the methodologies employed to elucidate these interactions.

This compound is a potent and selective inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1B (DYRK1B), a kinase implicated in cancer cell cycle regulation and survival.[1] Understanding the complete target profile of kinase inhibitors like this compound is paramount for predicting their therapeutic efficacy and potential side effects. Mass spectrometry-based proteomics has emerged as a powerful, unbiased tool for defining the on- and off-target interactions of small molecules within the complex cellular environment.

In Vitro Selectivity Profile of this compound

Initial characterization of this compound's selectivity was performed using in vitro kinase assays. These assays measure the direct inhibition of purified enzymes, providing a foundational understanding of a compound's potency and specificity.

Table 1: In Vitro IC50 Values for this compound Against DYRK Family Kinases

KinaseIC50 (nM)Fold Selectivity vs. DYRK1B
DYRK1B171
DYRK1A885.2
DYRK21890111.2

Data sourced from in vitro radioactivity-based substrate phosphorylation assays.[1]

Further in vitro screening of this compound against a panel of over 400 kinases using the Kinomescan™ platform revealed a limited number of off-targets at a concentration of 1 µM. This suggests a relatively high degree of selectivity for the DYRK family under these conditions.

Table 2: Off-Target Kinase Hits for this compound at 1 µM in Kinomescan™ Assay

Off-Target Kinase
CIT
DRAK1
DYRK1A
MEK5
MKNK2
PRKD2
RPS6KA4
YSK4

Data sourced from the Chemical Probes Portal.[2]

Comparison with an Alternative DYRK1B Inhibitor: EHT 5372

To provide a comparative perspective, we examine the in vitro selectivity profile of EHT 5372, another potent inhibitor of the DYRK family.

Table 3: In Vitro IC50 Values for EHT 5372

KinaseIC50 (nM)
DYRK1A0.22
DYRK1B0.28
DYRK210.8
DYRK393.2
CLK122.8
CLK288.8
CLK459.0
GSK-3α7.44
GSK-3β221

Data sourced from MedChemExpress.[3]

While both this compound and EHT 5372 are potent DYRK1B inhibitors, their selectivity profiles across the broader kinome show distinct differences, highlighting the importance of comprehensive profiling.

Mass Spectrometry-Based Target Validation in a Cellular Context

While in vitro assays are informative, they do not fully recapitulate the complexities of the cellular environment where factors like cell permeability, intracellular ATP concentrations, and protein-protein interactions can influence a drug's target engagement. Mass spectrometry-based proteomics techniques, such as chemical proteomics and thermal proteome profiling (TPP), provide a more physiologically relevant assessment of a compound's targets directly in cells or cell lysates.

Unfortunately, to date, a comprehensive, unbiased proteome-wide target deconvolution of this compound in a cellular context using these advanced mass spectrometry methods has not been published. Such a study would be invaluable for a complete understanding of its mechanism of action and potential polypharmacology.

In the absence of direct cellular data for this compound, we present the general experimental workflows for two of the most powerful techniques used for this purpose.

Experimental Protocols

Chemical Proteomics for Kinase Inhibitor Target Identification

This method utilizes an immobilized version of the kinase inhibitor to capture its binding partners from a cell lysate. The captured proteins are then identified and quantified by mass spectrometry.

Workflow:

Chemical_Proteomics_Workflow cluster_0 Sample Preparation cluster_1 Affinity Purification cluster_2 Mass Spectrometry Analysis Cell_Lysate Cell Lysate Preparation Incubation Incubation of Lysate with Immobilized Inhibitor Cell_Lysate->Incubation Immobilized_Inhibitor Immobilization of Inhibitor on Solid Support Immobilized_Inhibitor->Incubation Washing Washing to Remove Non-specific Binders Incubation->Washing Elution Elution of Bound Proteins Washing->Elution Digestion Protein Digestion (e.g., Trypsin) Elution->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis and Target Identification LC_MS->Data_Analysis

Chemical Proteomics Workflow

Thermal Proteome Profiling (TPP) for Target Engagement

TPP is based on the principle that the binding of a ligand to a protein alters its thermal stability. This change in stability can be monitored on a proteome-wide scale using quantitative mass spectrometry.

Workflow:

Thermal_Proteome_Profiling_Workflow cluster_0 Cell Treatment cluster_1 Thermal Denaturation cluster_2 Proteomic Analysis Intact_Cells Intact Cells Treatment Treatment with Inhibitor or Vehicle Intact_Cells->Treatment Heating Heating to a Range of Temperatures Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Separation of Soluble and Aggregated Proteins Lysis->Centrifugation Digestion Protein Digestion Centrifugation->Digestion TMT_Labeling Tandem Mass Tag (TMT) Labeling Digestion->TMT_Labeling LC_MS LC-MS/MS Analysis TMT_Labeling->LC_MS Data_Analysis Melting Curve Analysis and Target Identification LC_MS->Data_Analysis

Thermal Proteome Profiling Workflow

Signaling Pathway of DYRK1B

This compound exerts its cellular effects by inhibiting the kinase activity of DYRK1B. One of the key substrates of DYRK1B is Cyclin D1 (CCND1), a crucial regulator of the G1/S phase transition in the cell cycle. DYRK1B phosphorylates CCND1, leading to its degradation and subsequent cell cycle arrest.

DYRK1B_Signaling_Pathway This compound This compound DYRK1B DYRK1B This compound->DYRK1B Inhibits CCND1 Cyclin D1 (CCND1) DYRK1B->CCND1 Phosphorylates Proteasomal_Degradation Proteasomal Degradation CCND1->Proteasomal_Degradation Cell_Cycle_Arrest G1/S Phase Arrest Proteasomal_Degradation->Cell_Cycle_Arrest Leads to

DYRK1B Signaling Pathway

Conclusion and Future Directions

This compound is a potent and selective inhibitor of DYRK1B in vitro. While initial kinase panel screening suggests a favorable selectivity profile, a comprehensive and unbiased validation of its targets in a cellular context using mass spectrometry-based proteomics is currently lacking in the public domain. Such studies are crucial for a complete understanding of this compound's mechanism of action and for predicting its therapeutic window. The experimental workflows for chemical proteomics and thermal proteome profiling outlined here provide a roadmap for future investigations that will undoubtedly shed more light on the full spectrum of this compound's cellular interactions and solidify its potential as a valuable research tool and therapeutic candidate. Researchers are encouraged to utilize these powerful proteomic techniques to generate the much-needed cellular target engagement data for this compound and other DYRK1B inhibitors.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for AZ191

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing the potent kinase inhibitor AZ191, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and step-by-step procedures for the safe handling and disposal of this compound, reinforcing our commitment to being your preferred partner in laboratory safety and chemical management.

Understanding this compound: A Profile

This compound is a potent and selective inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1B (DYRK1B). Its chemical and physical properties are summarized below to inform safe handling and disposal practices.

PropertyValueSource
Molecular Formula C₂₄H₂₇N₇O[1]
Molecular Weight 429.52 g/mol
Appearance Solid
Solubility Soluble in DMSO and ethanol
Storage Recommended at -20°C for long-term storage.

Core Disposal Protocol for this compound

The disposal of this compound, like all laboratory chemicals, must be conducted in accordance with institutional, local, and national regulations. The primary source of specific disposal information is the Safety Data Sheet (SDS) provided by the manufacturer. Always consult the SDS for this compound before initiating any disposal procedures.

While a specific, publicly accessible SDS for this compound was not identified during this search, the following general procedures for the disposal of potent kinase inhibitors and similar hazardous chemical waste should be followed.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing the appropriate PPE:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect from splashes.

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure compliant disposal.

  • Designated Waste Container: Use a clearly labeled, leak-proof, and chemically compatible container for this compound waste. The container must be marked as "Hazardous Waste."

  • Solid Waste:

    • Unused or expired pure this compound powder.

    • Contaminated materials such as weigh boats, pipette tips, and gloves.

  • Liquid Waste:

    • Solutions containing this compound (e.g., in DMSO).

    • Rinsate from cleaning contaminated glassware.

  • Avoid Mixing: Do not mix this compound waste with incompatible chemicals. Consult the SDS for specific chemical incompatibilities.

Step 3: Labeling and Storage

Accurate labeling and safe storage of hazardous waste are critical for regulatory compliance and the safety of all laboratory personnel.

  • Labeling: The hazardous waste container must be clearly labeled with:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound" and any solvents present.

    • The approximate concentration and quantity of the waste.

    • The date of accumulation.

    • The name of the principal investigator and the laboratory contact information.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic. Ensure secondary containment is used to prevent spills.

Step 4: Arrange for Professional Disposal

Hazardous chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

  • Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Documentation: Complete any required waste disposal forms accurately and completely.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is outlined in the diagram below. Adherence to this workflow is essential for ensuring a safe and compliant disposal process.

AZ191_Disposal_Workflow cluster_preparation Preparation cluster_collection Waste Collection cluster_management Waste Management cluster_disposal Final Disposal start Start: Identify this compound Waste ppe Don Appropriate PPE start->ppe segregate Segregate Solid & Liquid Waste ppe->segregate container Use Labeled Hazardous Waste Container segregate->container store Store in Designated Area container->store document Complete Waste Disposal Forms store->document ehs Contact EHS for Pickup document->ehs end_node End: Compliant Disposal ehs->end_node

References

Essential Safety and Handling Protocols for AZ191

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with the DYRK1B inhibitor AZ191, adherence to strict safety protocols is paramount to ensure personal safety and proper experimental conduct. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) recommendations, handling procedures, and disposal plans.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. It is crucial to always wear the appropriate PPE to prevent exposure.

PPE CategoryItemSpecification/GuidelinePurpose
Eye/Face Protection Safety glasses/gogglesANSI Z87.1 certifiedProtects eyes from splashes or dust.
Face shieldUse in addition to glasses/goggles when splash risk is highProvides a barrier for the entire face.
Hand Protection GlovesChemical-resistant (e.g., nitrile, neoprene)Prevents skin contact with the compound.
Body Protection Laboratory coatStandard lab coatProtects skin and personal clothing from contamination.
Apron/CoverallsAs needed for larger quantities or splash potentialProvides an additional layer of protection.
Respiratory Protection RespiratorUse in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator.Prevents inhalation of dust or aerosols.

Experimental Workflow and Safety

The proper handling and disposal of this compound are critical for laboratory safety. The following diagram outlines the essential steps from preparation to disposal.

AZ191_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Handle in a well-ventilated area (e.g., fume hood) B->C D Avoid generating dust or aerosols C->D E Prevent contact with skin and eyes D->E F Dispose of waste in a designated, labeled container E->F G Follow institutional and local regulations for chemical waste disposal F->G

Caption: Workflow for safe handling and disposal of this compound.

Operational and Disposal Plans

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoid the creation of dust or aerosols. If working with a powder, use techniques that minimize dust generation.

  • Prevent all direct contact with the skin, eyes, and clothing by consistently wearing the recommended PPE.

Disposal:

  • All waste materials, including unused this compound, contaminated consumables (e.g., pipette tips, tubes), and cleaning materials, must be collected in a designated and clearly labeled hazardous waste container.

  • Disposal of chemical waste must adhere to all applicable institutional, local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal procedures.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.